N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides
Description
Properties
CAS No. |
183815-54-5 |
|---|---|
Molecular Formula |
C11H23NO2 |
Synonyms |
N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides |
Origin of Product |
United States |
Monomer Synthesis of N Ethenylformamide Nvf : Methodological Advancements
Established Industrial Synthetic Pathways for N-Ethenylformamide
Three primary routes have been established for the commercial synthesis of N-Ethenylformamide, each characterized by its unique chemical intermediates and reaction conditions.
One of the earliest commercial methods for NVF synthesis is the cyanohydrin-based route, notably employed by BASF. acs.org This process begins with the reaction of acetaldehyde (B116499) with hydrogen cyanide (HCN) to form a cyanohydrin intermediate. mcmaster.caresearchgate.net This intermediate is then reacted with formamide (B127407) to produce N-(1-cyanoethyl)formamide, also referred to as cyanoethyl formamide (FAN). mcmaster.caresearchgate.net
The final step involves the thermal decomposition or "cracking" of FAN. This high-temperature reaction yields the desired N-Ethenylformamide monomer and regenerates hydrogen cyanide, which is then recycled back into the process. acs.orgmcmaster.caresearchgate.net A significant constraint of this pathway is its reliance on hydrogen cyanide, a highly toxic and non-transportable chemical. mcmaster.caresearchgate.net Consequently, this process is restricted to specialized facilities equipped to handle HCN chemistry safely. mcmaster.caresearchgate.net
An alternative industrial method, often referred to as the "alkoxy" process, avoids the use of hydrogen cyanide. acs.orggoogle.com This pathway commences with the reaction of acetaldehyde and formamide, typically in the presence of a base catalyst like potassium bicarbonate and a solvent such as toluene, to form N-(1-Hydroxyethyl)formamide (HEF). acs.orggoogle.com The reaction temperature is generally maintained between 0°C and 40°C. google.com
The HEF intermediate is then converted into an alkoxy derivative. In a common variant of this process developed by Mitsubishi, HEF is reacted with methanol (B129727) using an acid catalyst, such as sulfuric acid, to produce N-(1-Methoxyethyl)formamide (MEF) and water. acs.orgmcmaster.cagoogle.com The final stage is the pyrolysis of MEF at high temperatures (ranging from 200°C to 600°C), which cracks the molecule into N-Ethenylformamide and methanol. acs.orggoogle.com The methanol can be recovered and recycled. While this route circumvents the hazards of HCN, it has been reported that the NVF produced may have lower purity levels. mcmaster.ca
Table 1: Representative Reaction Conditions for Acetaldehyde-Formamide Condensation Pathway
| Step | Reactants | Catalyst/Solvent | Temperature | Product |
|---|---|---|---|---|
| 1. HEF Formation | Acetaldehyde, Formamide | Potassium Bicarbonate / Toluene | 15°C - 30°C | N-(1-Hydroxyethyl)formamide (HEF) |
| 2. MEF Formation | HEF, Methanol | Sulfuric Acid | 10°C - 40°C | N-(1-Methoxyethyl)formamide (MEF) |
Note: Data compiled from multiple sources describing the alkoxy process. google.com
A third significant industrial synthesis, associated with Air Products, is centered on the intermediate ethylidene bisformamide. acs.org This process also begins with the formation of N-(1-hydroxyethyl)formamide (HEF) from acetaldehyde and formamide. The HEF is then reacted with an additional molecule of formamide over a solid acid catalyst to produce ethylidene bisformamide and water. acs.org
This intermediate, ethylidene bisformamide, is subsequently subjected to pyrolysis. The thermal decomposition yields N-Ethenylformamide and a molecule of formamide, which is recycled back into the process. acs.org A critical operational challenge in this route is to minimize the hydrolysis of formamide during the formation of ethylidene bisformamide, as the resulting ammonia (B1221849) can foul the catalyst. acs.org The final NVF product is purified via vacuum distillation. acs.org
Innovative and Sustainable Synthetic Strategies for N-Ethenylformamide
Research into NVF synthesis aims to develop more sustainable and efficient methods that improve product purity and reduce hazardous byproducts.
An innovative approach involves the use of cyclic anhydrides as reactants. mcmaster.ca In this method, N-(1-Hydroxyethyl)formamide (HEF) is first synthesized from acetaldehyde and formamide. mcmaster.caepo.org The HEF is then reacted with a cyclic anhydride (B1165640), such as succinic anhydride, maleic anhydride, or phthalic anhydride, to form an ester intermediate. mcmaster.caresearchgate.netepo.orggoogle.com
This ester is subsequently dissociated, or "cracked," using heat to yield N-Ethenylformamide and a diacid compound. mcmaster.caresearchgate.netepo.org The reaction can be performed in a single vessel where acetaldehyde, formamide, and the anhydride source are mixed and reacted under pressure. mcmaster.cagoogle.com A key advantage of this strategy is that the diacid byproduct can potentially be dehydrated and recycled back into the process. The dissociation step can be effectively carried out using thin-film evaporation, which facilitates the separation of the volatile NVF from the diacid. mcmaster.cagoogle.com
Table 2: Examples of Cyclic Anhydrides Used in NVF Synthesis
| Cyclic Anhydride Reactant | Resulting Diacid Byproduct |
|---|---|
| Succinic Anhydride | Succinic Acid |
| Maleic Anhydride | Maleic Acid |
Note: This table lists common reactants mentioned in the described innovative synthesis route. mcmaster.cagoogle.com
Methodologies for Assessing Monomer Purity and its Kinetic Implications in Polymerization
The purity of the N-Ethenylformamide monomer is paramount, as impurities can significantly impact the subsequent polymerization process and the properties of the final polymer.
Methodologies for assessing monomer purity primarily involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is one method used to determine the purity of NVF. epo.org Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile organic compounds, making it well-suited for identifying and quantifying residual monomers and other trace impurities. polymersolutions.compaint.org Other analytical techniques such as IR and NMR spectroscopy can also be used to identify impurities, particularly high-boiling point components like NVF polymers that may form during synthesis or storage. google.com A common industrial practice involves continuous distillation using a fractionating tower to achieve high purity NVF, often exceeding 98%. google.com Control of specific impurities, such as acetone-insoluble components, is crucial to prevent fouling of equipment during purification. google.com
The kinetic implications of monomer purity are significant. Impurities can exert adverse effects, such as reducing the molecular weight of the resulting polymer. google.com Because NVF is a highly reactive monomer, it is susceptible to thermal polymerization, which can occur during high-temperature purification steps like distillation, leading to the formation of undesirable insoluble polymers. google.com The free radical polymerization of NVF exhibits a characteristic "gel effect," or auto-acceleration, particularly in bulk polymerization, where the reaction rate increases as viscosity builds up. researchgate.netisc.irk.ru The presence of certain impurities can potentially inhibit or alter these kinetics. mcmaster.ca For example, ionic impurities can influence the chain configuration of the resulting polyelectrolytes. mcmaster.ca Conversely, some impurities, like formamide, if present in controlled amounts (e.g., 1-6%), have been found not to impede the formation of high molecular weight polymers and may even aid in the distillation process. google.com
Table 3: Analytical Techniques for NVF Purity Assessment
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of NVF purity. epo.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual monomers. polymersolutions.compaint.org |
| Infrared (IR) & Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of impurities, including polymeric byproducts. google.com |
Homopolymerization of N Ethenylformamide Pnvf Synthesis : Reaction Mechanisms and Control
Free Radical Polymerization of N-Ethenylformamide
The kinetics of NVF free radical polymerization are complex and influenced by several elementary reactions. A thorough understanding of these reactions is essential for controlling the polymerization process and the final properties of the PNVF.
The free radical polymerization of NVF proceeds through the classical three stages: initiation, propagation, and termination. isc.irk.rumcmaster.ca
Initiation: This first step involves the generation of free radicals from an initiator molecule. Common initiators for NVF polymerization include azobisisobutyronitrile (AIBN) and 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA). isc.irk.ru The initiator decomposes under thermal or photochemical conditions to produce primary radicals. These radicals then react with an NVF monomer to start a growing polymer chain. uomustansiriyah.edu.iq
Propagation: The newly formed monomer radical rapidly adds successive NVF monomer units, leading to the growth of the polymer chain. isc.irk.ruuomustansiriyah.edu.iq This is the primary reaction that consumes the monomer and builds the polymer backbone.
Termination: The growth of a polymer chain is halted through termination reactions. Termination can occur through two primary mechanisms: combination (or recombination), where two growing polymer chains join together, or disproportionation, where one growing chain abstracts a hydrogen atom from another, resulting in two dead polymer chains, one with a saturated end and the other with an unsaturated end. mcmaster.ca Chain transfer to the polymer followed by termination by recombination has been suggested as a possible gelation mechanism. isc.irk.ru The termination kinetics in the aqueous solution polymerization of NVF have been shown to be controlled by segmental diffusion at the initial stages and by translational diffusion at higher monomer conversions. researchgate.netcolab.ws
The elementary reactions involved in the free radical polymerization of N-ethenylformamide are summarized in the table below.
| Reaction Stage | Elementary Reaction | Rate Expression |
| Initiation | I → 2R• | kd[I] |
| R• + M → R1• | ki[R•][M] | |
| Propagation | Rn• + M → Rn+1• | kp[Rn•][M] |
| Termination | Rn• + Rm• → Pn+m (Recombination) | ktc[Rn•][Rm•] |
| Rn• + Rm• → Pn + Pm (Disproportionation) | ktd[Rn•][Rm•] |
Adapted from Gu et al., 2001. isc.irk.ru
Chain transfer reactions are significant side reactions in the free radical polymerization of NVF that can influence the molecular weight of the resulting polymer. isc.irk.ruwikipedia.org These reactions involve the transfer of the active radical center from a growing polymer chain to another molecule, such as a monomer or another polymer chain. wikipedia.org
Chain Transfer to Monomer: A growing polymer radical can abstract an atom (typically hydrogen) from an NVF monomer molecule. This terminates the growth of the current polymer chain and creates a new radical on the monomer, which can then initiate the growth of a new polymer chain. isc.irk.ruwikipedia.org This process generally leads to a decrease in the average molecular weight of the polymer. wikipedia.org
Chain Transfer to Polymer: In this process, a growing polymer radical abstracts an atom from a "dead" polymer chain. This results in the formation of a new radical site on the polymer backbone, which can then initiate the growth of a branch. rubbernews.com This type of chain transfer is a key mechanism for the formation of branched polymers and can contribute to gelation at high conversions. isc.irk.rumcmaster.ca The amide group in the PNVF structure has been identified as a potential site for crosslinking, leading to gel formation. mcmaster.ca
The kinetics of NVF polymerization are highly sensitive to reaction conditions such as temperature, monomer concentration, and initiator concentration.
Temperature: Increasing the reaction temperature generally leads to an increase in the rate of polymerization. This is due to the increased rate of initiator decomposition, which generates more free radicals, and an increase in the propagation rate constant. isc.irk.ru Studies have been conducted at temperatures ranging from 40 to 70 °C. isc.irk.ruresearchgate.net
Monomer Concentration: In solution polymerization, the monomer concentration plays a crucial role. At higher monomer concentrations, the rate of polymerization is typically faster. However, decreasing the monomer concentration can lead to a decrease in auto-acceleration (the gel effect) and an increase in the final conversion. isc.irk.ru
The following table summarizes the effect of varying reaction parameters on the polymerization of N-ethenylformamide in an aqueous solution at 60°C.
| Monomer Concentration (wt%) | Initiator (AIBA) Concentration (mol/L) | Observations |
| 100 (Bulk) | 2.94 x 10-3 | Significant auto-acceleration |
| 40 | 2.94 x 10-3 | Reduced auto-acceleration, higher final conversion |
| 20 | 2.94 x 10-3 | Further reduced auto-acceleration |
| 10 | 2.94 x 10-3 | Minimal auto-acceleration |
Data sourced from Gu et al., 2001. isc.irk.ru
The "gel effect," also known as the Trommsdorff–Norrish effect, is a phenomenon observed in free radical polymerization characterized by a significant auto-acceleration of the reaction rate at high conversions. isc.irk.ruresearchgate.net This effect is attributed to a decrease in the termination rate due to the increased viscosity of the reaction medium, which hinders the diffusion of large polymer radicals. researchgate.net
Bulk Polymerization: In the bulk polymerization of NVF, the gel effect is typically observed from the beginning of the reaction. isc.irk.ruresearchgate.net The molecular weight of the polymer increases steadily at low conversions and then levels off at high conversions. isc.irk.ru Gelation, the formation of an insoluble cross-linked polymer network, can occur at the final stages of bulk polymerization. isc.irk.ru
Aqueous Solution Polymerization: The gel effect is less pronounced in aqueous solution polymerization and its magnitude decreases with decreasing monomer concentration. isc.irk.ruresearchgate.net At monomer concentrations below 40 wt%, no significant auto-acceleration is observed in the time-conversion curves. isc.irk.ruresearchgate.net Gelation can still occur in solution polymerization, for instance, at 50°C and around 70% conversion for certain initiator concentrations. isc.irk.ru
Controlling the molecular weight and molecular weight distribution of PNVF is crucial for its various applications. Several techniques can be employed to achieve this control.
One of the most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution is through controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org RAFT polymerization of NVF has been successfully conducted using a xanthate RAFT agent, yielding PNVFs with predetermined molar masses and low dispersities. rsc.org
Conventional free radical polymerization offers some degree of molecular weight control through the manipulation of reaction parameters:
Initiator Concentration: As mentioned earlier, increasing the initiator concentration generally leads to lower molecular weight polymers.
Chain Transfer Agents: The deliberate addition of chain transfer agents, such as thiols, can effectively reduce the molecular weight of the polymer. wikipedia.org
Temperature: Higher reaction temperatures can lead to lower molecular weights due to an increased rate of termination and chain transfer reactions.
The molecular weight and its distribution are typically analyzed using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). isc.irk.ruresearchgate.net This technique separates polymer molecules based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Design and Application of Initiator Systems for PNVF Synthesis (e.g., Azo-initiators)
The synthesis of poly(N-vinylformamide) (PNVF) via free-radical polymerization relies heavily on the appropriate selection of an initiator system. Azo initiators are frequently employed due to their predictable decomposition kinetics, which are largely unaffected by the reaction medium. vestachem.com These compounds thermally decompose to generate two alkyl radicals and a molecule of nitrogen gas. vestachem.com The resulting radicals initiate the polymerization of N-vinylformamide (NVF).
A key aspect in the design of these initiator systems is the 10-hour half-life temperature (T1/2, 10h), which dictates the suitable temperature range for the polymerization. For instance, 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) is selected for low-temperature polymerizations, such as in Reversible Addition-Fragmentation Chain-Transfer (RAFT) processes conducted at 35 °C, due to its lower decomposition temperature. rsc.org In contrast, initiators like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (VAZO-88) are used for polymerizations at higher temperatures, around 100 °C. acs.orgacs.org
The choice of initiator also influences the polymer's properties. The tert-alkyl radicals generated from azonitriles are relatively stable and less prone to abstracting hydrogen atoms from the polymer backbone, which helps in the formation of linear polymers and suppresses branching. vestachem.com The synthesis of novel water-soluble azo initiators has also been explored to facilitate polymerization in aqueous media, which is environmentally advantageous. mdpi.comresearchgate.net These initiators can be designed to be surface-active, providing stability to polymer particles in emulsion polymerization systems. mdpi.com
Table 1: Examples of Azo-Initiators Used in N-Ethenylformamide Polymerization
| Initiator Name | Abbreviation | Typical Reaction Temperature | Application Context |
|---|---|---|---|
| 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) | V-70 | 35 °C | Low-temperature RAFT polymerization rsc.org |
| 1,1'-azobis(cyclohexanecarbonitrile) | VAZO-88 | 100 °C | RAFT polymerization for PEG-PNVF block copolymers acs.orgacs.org |
| 4,4'-Azobis(4-cyanopentanoic acid) | Not Specified | Used after recrystallization from methanol (B129727) acs.org |
Controlled Radical Polymerization of N-Ethenylformamide
Conventional free-radical polymerization of NVF often leads to polymers with broad molecular weight distributions and limited architectural control. isc.irk.ru To overcome these limitations, controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), techniques have been adapted for NVF. rsc.org These methods allow for the synthesis of PNVF with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. researchgate.net Among the various CRP techniques, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has proven to be particularly versatile for NVF. acs.orgacs.org While other methods like Atom Transfer Radical Polymerization (ATRP) have been unsuccessful with NVF, RAFT offers a viable pathway for controlled polymerization. acs.orgitu.edu.tr
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a powerful technique that enables the controlled polymerization of NVF by employing a thiocarbonylthio chain transfer agent (CTA). The process involves a degenerative chain transfer mechanism where a dynamic equilibrium is established between active, propagating polymer chains and dormant chains. This equilibrium minimizes irreversible termination reactions, allowing for chains to grow at a similar rate, which results in a polymer with a narrow molecular weight distribution (low dispersity, Đ). rsc.org
Successful RAFT polymerization of NVF has been reported, yielding PNVF with molar masses up to approximately 80,000 g/mol and dispersities below 1.4. rsc.orgrsc.org The reaction is typically conducted in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at temperatures chosen based on the thermal stability of the initiator and the CTA. rsc.org
Rational Design and Synthesis of Chain Transfer Agents (e.g., Xanthates, Dithiocarbamates)
The success of RAFT polymerization is critically dependent on the selection of an appropriate Chain Transfer Agent (CTA). For N-vinylamides like NVF, which are considered less activated monomers, xanthates and dithiocarbamates are often effective CTAs.
Xanthates: Xanthate-mediated RAFT polymerization has been successfully applied to NVF. rsc.orgrsc.org These CTAs are particularly suitable for controlling the polymerization of N-vinylamides. The design of these agents involves attaching a xanthate group (–O–C(=S)S–) to a suitable leaving group (R-group) and a stabilizing group (Z-group). For instance, a poly(ethylene glycol) (PEG) macro-RAFT agent terminated with a xanthate group has been synthesized and used to initiate the polymerization of NVF, leading to the formation of PEG-PNVF block copolymers. acs.orgacs.org The thermal instability of xanthate end groups on poly(N-vinylamides) necessitates conducting the polymerization at lower temperatures, for example, 35 °C. rsc.org
Dithiocarbamates: Dithiocarbamates (–NR2–C(=S)S–) represent another class of CTAs that have been investigated for NVF polymerization. One study targeted the use of a novel chain transfer agent, phenacyl morpholinedithiocarbamate, for the controlled polymerization of NVF, aiming to produce block copolymers of poly(vinyl amine) with polystyrene. itu.edu.tr The choice of the activating group (Z) and the homolytically leaving group (R) in the dithiocarbamate (B8719985) structure is crucial for controlling the chain growth. itu.edu.tr The synthesis of these CTAs can be achieved through various organic chemistry routes, often involving the reaction of a secondary amine with carbon disulfide, followed by reaction with a suitable alkylating agent. mdpi.com
Strategies for Mitigating Polydispersity and Achieving Controlled Chain Growth
Achieving low polydispersity (Đ) and controlled chain growth in the RAFT polymerization of NVF requires careful optimization of reaction parameters.
Choice of CTA and Monomer Compatibility: The transfer activity of the CTA must be appropriate for the monomer. Xanthates have demonstrated good control over NVF polymerization, leading to low dispersities. rsc.org
Temperature Control: As xanthate-terminated poly(N-vinylamides) can be thermally unstable, performing the polymerization at lower temperatures (e.g., 35 °C) is a key strategy to maintain chain-end fidelity and control. rsc.org
Solvent Selection: DMSO is a commonly used solvent as it is a low-transferring organic solvent capable of solubilizing the resulting PNVF. rsc.org
Initiator to CTA Ratio: The ratio of initiator to CTA ([I]/[CTA]) influences the number of chains initiated by the primary radicals versus those initiated by the CTA's R-group. A low [I]/[CTA] ratio is generally preferred to ensure most chains are formed through the RAFT mechanism, which helps in minimizing polydispersity. Research has shown experiments conducted with a [V-70]0/[CTA1]0 ratio of 0.33. researchgate.net
Mixing of CTAs: A more advanced strategy for tailoring polymer dispersity involves mixing two different RAFT agents with significantly different chain transfer activities. researchgate.net While not specifically detailed for NVF in the provided context, this versatile approach allows for the tuning of molecular weight distributions over a broad range (Đ ~ 1.09-2.10) for various monomers. researchgate.net This method could potentially be applied to NVF to precisely control the dispersity of the resulting PNVF.
Metered Addition of CTA: Another technique to control the molecular weight distribution involves the metered addition of the chain transfer agent during the polymerization process. rsc.org This allows for the synthesis of polymers with broad or specifically shaped molecular weight distributions.
Table 2: RAFT Polymerization of N-Ethenylformamide - Experimental Data
| Target Mn,th ( g/mol ) | Time (h) | Conversion (%) | Mn,SEC ( g/mol ) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| 10,000 | 2 | 80 | 10,400 | 1.29 | researchgate.net |
| 20,000 | 4 | 82 | 18,300 | 1.30 | researchgate.net |
| 40,000 | 8 | 80 | 33,200 | 1.31 | researchgate.net |
| 80,000 | 16 | 80 | 62,500 | 1.37 | researchgate.net |
Data from RAFT polymerization of NVF in DMSO at 35°C with a xanthate CTA (CTA1) and V-70 initiator.
Organometallic-Mediated Radical Polymerization (OMRP) Approaches
Organometallic-Mediated Radical Polymerization (OMRP) is a CRP technique based on the reversible homolytic cleavage of a weak bond between a transition metal and a carbon atom of the polymer chain. ed.ac.uk This process can proceed through either a reversible termination (RT) or a degenerative transfer (DT) pathway. taylorfrancis.com Cobalt is the most extensively used metal for OMRP. taylorfrancis.com
While OMRP has been successfully applied to various monomers, including vinyl acetate (B1210297) and acrylic acid, its application specifically to N-vinylformamide is not well-documented in the provided search results. ed.ac.uktaylorfrancis.com However, the controlled polymerization of other challenging monomers suggests its potential applicability. For example, OMRP using an organocobalt compound as an initiator has provided unprecedented control over the radical polymerization of vinylidene fluoride. nih.gov The success with such monomers indicates that with judicious selection of the metal center and ligand design, OMRP could potentially be adapted for the controlled polymerization of NVF. ed.ac.uk
Synthesis of Block Copolymers Utilizing N-Ethenylformamide-Derived Precursor Blocks
The "living" nature of RAFT polymerization allows for the synthesis of well-defined PNVF macro-chain transfer agents (macro-CTAs). These PNVF macro-CTAs retain the active thiocarbonylthio group at their chain end, enabling them to initiate the polymerization of a second monomer, thereby forming block copolymers. acs.org
A common strategy involves synthesizing a PNVF block first and then chain-extending it with another monomer. Conversely, a macro-CTA of another polymer can be used to initiate NVF polymerization. For instance, a poly(ethylene glycol) (PEG) macro-RAFT agent has been used to synthesize PEG-block-PNVF copolymers. acs.orgacs.org The molecular weight of the PNVF block in these copolymers increases linearly with polymerization time, confirming the controlled nature of the chain growth. acs.org
Furthermore, a series of double hydrophilic block copolymers (DHBCs) based on PNVF have been synthesized. rsc.orgrsc.org Precursors such as poly(N,N-dimethylacrylamide) (PDMA-CTA), poly(N-vinylcaprolactam) (PVCL-CTA), and poly(N-isopropylacrylamide) (PNIPAAm-CTA) have been used as macro-RAFT agents to polymerize NVF, resulting in PDMA-b-PNVF, PVCL-b-PNVF, and PNIPAAm-b-PNVF, respectively. rsc.org
These PNVF-containing block copolymers are valuable because the PNVF block can be subsequently hydrolyzed to yield a poly(vinylamine) (PVAm) block, creating amphiphilic or functional block copolymers with pH-responsive properties. rsc.org
Exploration of Non-Classical Polymerization Pathways: Cationic Oligomerization of N-Ethenylformamide
While free-radical polymerization is the most common method for producing poly(N-vinylformamide) (PNVF), alternative pathways have been explored. isc.irk.ru Among these, the cationic oligomerization of N-Ethenylformamide (NVF) presents a non-classical approach to synthesizing low molecular weight polymers, or oligomers, of this monomer. mcmaster.ca Unlike typical ionic polymerizations, which can be challenging for N-vinylamides, the cationically induced oligomerization of NVF has been successfully demonstrated using specific initiators. alexandermadl.comnii.ac.jp
The investigation into the cationic oligomerization of NVF has been surveyed with a variety of initiators, including iodine, bromine, trifluoromethanesulfonic acid, and trifluoromethanesulfonic acid trimethylsilylester. alexandermadl.com Research in this area has delved into the influence of several reaction parameters on the resulting oligomers. Factors such as the polarity of the solvent, the nature of the initiator, the reaction temperature, and the ratio of monomer to initiator have all been shown to affect the yield, degree of polymerization, head group functionality, and the chain structure of the oligo(N-vinylformamide) produced. alexandermadl.com
Studies have shown that the use of protonic or Lewis acids can effectively induce the cationic oligomerization of NVF. mcmaster.ca In one reported case, initiators such as iodine, bis(4-methoxyphenyl)-methyl chloride/silica (B1680970), triphenylmethyl chloride/silica, and trimethylsilyl (B98337) triflate were used. mcmaster.ca These experiments yielded oligo(N-vinylformamide) with a narrow molecular weight distribution and moderate yields, typically in the range of 20-50% by weight. mcmaster.ca The resulting oligomers had a characteristic molecular weight range between 500 and 1000 g/mol . mcmaster.ca
A proposed mechanism for the oligomerization of N-vinylformamide has been developed based on these findings, taking into account the unique role of the amide-bonded hydrogen atom in the process. alexandermadl.com The structural analysis of the oligomers has been conducted using a range of spectroscopic and analytical techniques, including ¹H- and ¹³C NMR spectroscopy, MALDI-TOF-MS, GPC, and IR spectroscopy. alexandermadl.com
The following table summarizes key findings from research on the cationic oligomerization of N-Ethenylformamide:
| Initiator System | Molecular Weight ( g/mol ) | Molecular Weight Distribution | Yield (wt%) | Reference |
| Iodine, bis(4-methoxyphenyl)-methyl chloride/silica, triphenylmethyl chloride/silica, trimethylsilyl triflate | 500 - 1000 | Narrow | 20 - 50 | mcmaster.ca |
| Iodine, Bromine, Trifluoromethanesulfonic acid, Trifluoromethanesulfonic acid trimethylsilylester | Oligomers | Investigated | Investigated | alexandermadl.com |
This exploration into non-classical polymerization pathways highlights the versatility of N-Ethenylformamide as a monomer and provides methods for the synthesis of well-defined, low molecular weight PNVF oligomers.
Post Polymerization Modification: Hydrolysis of Poly N Ethenylformamide to Poly Vinylamine Pvam and Its Hydrochloride Salt
Hydrolysis Reaction Conditions and Kinetic Pathways
The hydrolysis of poly(N-ethenylformamide) (PNF) to poly(vinylamine) (PVAm) can be effectively carried out under both acidic and basic conditions. Each method presents distinct advantages and mechanistic considerations.
Base-Catalyzed Hydrolysis: Reaction Kinetics and Conditions for High Conversion Efficiency
Base-catalyzed hydrolysis is generally preferred for achieving high conversion efficiency in the transformation of poly(N-ethenylformamide) to poly(vinylamine). Under alkaline conditions, the hydrolysis process develops free amine groups, and almost 100% conversion can be achieved. This method is key to making PVAm accessible on a large scale for industrial production.
Mechanistic studies of the base hydrolysis of poly(N-vinylformamide) (PNVF) have provided insights into the reaction pathway. Carbon-13 Nuclear Magnetic Resonance (C NMR) spectroscopy has revealed the transient formation of amidine rings during the hydrolysis process. These cyclic intermediates subsequently decompose, leading to the desired primary amine functionalities along the polymer backbone.
Further analysis of the products from base hydrolysis indicates that the decomposition of these transient amidine rings does not exclusively yield primary amine groups. It also results in the formation of hydroxyl (OH) groups, implying the presence of vinyl alcohol units within the polymer chain. For instance, in a study involving a fully hydrolyzed PNVF polymer (PNVF-240), elementary analysis yielded a carbon-to-nitrogen (C/N) ratio of 3.17, from which the share of vinyl alcohol units present in the chains was estimated to be as high as 42 mol%. This suggests that the hydrolysis pathway in basic media can lead to a copolymer of vinylamine (B613835) and vinyl alcohol units, rather than a pure poly(vinylamine) homopolymer.
Parametric Studies on Temperature, Polymer Concentration, and Catalyst-to-Amide Molar Ratios
The efficiency and rate of hydrolysis of poly(N-ethenylformamide) to poly(vinylamine) are influenced by several key parameters, including temperature, polymer concentration, and the concentration of the catalyst (acid or base) relative to the amide groups. While specific quantitative data tables detailing comprehensive parametric studies were not provided in the search results, several findings indicate the impact of these variables:
Temperature: Elevated temperatures generally accelerate the hydrolysis reaction, as is typical for chemical reactions. The process can be conducted under reflux temperature, and even under mild conditions, it can be relatively rapid.
Polymer Concentration: The concentration of the poly(N-ethenylformamide) influences the reaction environment. For instance, in emulsion polymerization processes aiming to graft methyl methacrylate (B99206) from PVAm, the monomer conversion increased with the reaction pH, initiator concentration, and weight ratio of PVAm to MMA.
Catalyst-to-Amide Molar Ratios: The concentration of the acid or base catalyst relative to the amide groups is crucial for driving the reaction to completion. For base hydrolysis, literature suggests that employing basic hydrolysis conditions is key to achieving high conversion of PNVF into PVAm, with some studies indicating almost 100% conversion. Similarly, in acid hydrolysis, the influence of the nature of an acid on the rate of formyl group removal has been estimated.
An overview of general hydrolysis conditions and typical outcomes is presented below:
| Hydrolysis Agent | Temperature (°C) | Conversion Efficiency | Key Product | Source(s) |
| HCl (Acid) | 70 | >95% (limited by repulsion) | PVAm hydrochloride | |
| NaOH (Base) | 25 | ~100% | Free PVAm amine groups |
Note: The "Conversion Efficiency" for acid hydrolysis is often limited due to electrostatic repulsion, even if initial rates are high. Base hydrolysis generally achieves higher ultimate conversion of amide to amine groups.
Methodologies for the Preparation of "Salt-Free" Poly(vinylamine)
The preparation of "salt-free" poly(vinylamine) is important for various applications, particularly where ionic impurities are undesirable. After hydrolysis of poly(N-ethenylformamide) to its hydrochloride salt, the free poly(vinylamine) base can be liberated from the salt form. This is typically achieved by treating the poly(vinylamine) salt with a base.
A two-phase process has been described for preparing poly(vinyl alcohol)-co-poly(vinylamine), where slurried particles of poly(vinyl alcohol)-co-poly(N-vinyl formamide) are hydrolyzed under acid or base conditions. Crucially, if the hydrolysis is performed using a base, it can yield "salt-free" particles of the vinylamine copolymer. The effective use of polyvinylamine chloride (PVAmHCl) as a pretreatment for "salt-free" dyeing applications also highlights the importance of controlling the ionic nature of the PVAm product.
Alternative Synthetic Routes to N-Ethenylformamide Homopolymer Hydrolyzed, Hydrochlorides
While the hydrolysis of poly(N-ethenylformamide) (PNVF) is a widely utilized and commercially attractive route for synthesizing poly(vinylamine) (PVAm) google.com, other synthetic approaches have been explored. One notable alternative is the Hofmann degradation reaction applied to polyacrylamide oup.comresearchgate.netscientific.net.
Hofmann Degradation of Polyacrylamide: Reaction Conditions and Product Characterization
The Hofmann degradation reaction is an organic reaction that converts a primary amide into a primary amine with the loss of one carbon atom, typically proceeding through an isocyanate intermediate google.comwikipedia.orgvedantu.com. When applied to polyacrylamide (PAM), this reaction can yield polyvinylamine (PVAm) oup.comscientific.netacs.org.
The reaction typically involves the use of sodium hypochlorite (B82951) (NaOCl) and a large excess of sodium hydroxide (B78521) (NaOH) under controlled temperature conditions oup.comresearchgate.netncsu.edu. For instance, a method involving the Hofmann degradation of polyacrylamide using a slight excess of sodium hypochlorite and a large excess of sodium hydroxide at temperatures ranging from 0 °C to -15 °C for approximately 15 hours has been reported to yield polyvinylamine containing 95.6 mol% amine units oup.com.
The mechanism involves the abstraction of a proton from the amide in the presence of a base, followed by reaction with a hypohalite (e.g., NaOCl) to form an N-chloramide google.comwikipedia.org. Subsequent deprotonation and rearrangement of the bromoamide anion lead to an isocyanate intermediate, which then undergoes hydrolysis to yield the primary amine and carbon dioxide google.comwikipedia.org.
Reaction conditions can significantly influence the degree of amination and product characteristics. Studies have shown that increasing the concentration of NaOH leads to an increase in the yield of amine groups. For example, in the presence of 4.2 mol/L NaOH, 88% of amide units converted to amine, and this increased to 95.6 mol% with 5.28 mol/kg NaOH oup.com. However, excessively high NaOH concentrations (e.g., 8.15 mol/kg) can lead to the polymer salting out as a pasty cake, limiting the amination to 94.8 mol% oup.com. Low temperatures, such as 0°C or -10°C, are often used to minimize side reactions researchgate.netjlu.edu.cn.
Polyvinylamine hydrochloride (PVAm HCl) obtained via Hofmann degradation is typically isolated as a white powder, which is freely soluble in water but insoluble in organic solvents like methanol (B129727), acetone, dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) oup.com. Characterization of PVAm HCl synthesized by Hofmann degradation confirms the decrease of the -CONH2 characteristic peak in FTIR spectra and the appearance of a new absorption peak at 1530 cm⁻¹ due to the N-H bond of -NH3⁺ scientific.net. ¹H NMR and ¹³C NMR spectra also show characteristic absorption peaks and chemical shifts for the carbon atoms and protons in the PVAm HCl structure scientific.net. While effective, the Hofmann degradation route can sometimes introduce side reactions, leading to the formation of carboxylic acid functions (2-10 mol%) or urea (B33335) functions (1-5 mol%) along the polymer chain, depending on the reaction conditions, particularly the initial mole ratio of sodium hypochlorite to amide function researchgate.netresearchgate.net. This can affect the purity of the resulting poly(vinylamine) researchgate.net.
Table 1: Representative Conditions for Hofmann Degradation of Polyacrylamide
| Parameter | Condition/Value | Reference |
| Reagents | Sodium hypochlorite (slight excess), NaOH (large excess) | oup.com |
| Temperature | 0 °C to -15 °C | oup.com |
| Reaction Time | ~15 hours | oup.com |
| NaOH Concentration | 4.2 mol/L (88% conversion), 5.28 mol/kg (95.6% conversion) | oup.com |
| NaOCl:Amide Molar Ratio | 0.05 < α < 1.10 | researchgate.net |
Table 2: Product Characteristics of PVAm HCl from Hofmann Degradation
| Property | Observation | Reference |
| Amine Content | Up to 95.6 mol% amine units | oup.com |
| Solubility | Freely soluble in water, insoluble in most organic solvents | oup.com |
| FTIR Spectroscopy | Decrease of -CONH2 peak, new peak at 1530 cm⁻¹ (-NH3⁺) | scientific.net |
| Thermal Stability | Poorer than PAM, initial decomposition at 140 °C (vs. 190 °C for PAM) | scientific.net |
| Side Products | Carboxylic acid functions (2-10 mol%), Urea functions (1-5 mol%) | researchgate.net |
Advanced Characterization Methodologies for N Ethenylformamide Homopolymer Hydrolyzed, Hydrochlorides Pvam•hcl Systems
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed insights into the chemical bonds, functional groups, and molecular environment of PVAm•HCl.
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in PVAm•HCl and confirming its synthesis and hydrolysis. When poly(N-vinylformamide) (PNVF) is hydrolyzed to PVAm•HCl, characteristic changes in the FTIR spectrum are observed. wikidata.orgalfa-chemistry.comnih.gov
Key Spectral Changes upon Hydrolysis:
The strong and wide absorption band between 3500 cm⁻¹ and 3200 cm⁻¹ is attributed to the stretching vibrations of primary amine groups (-NH2), which are formed during hydrolysis. nih.gov
A significant decrease in the intensity of the characteristic peak for the amide carbonyl group (-CONH2) of PNVF (e.g., at 1638 cm⁻¹ for C=O of amide groups or 1691 cm⁻¹) indicates the conversion of formamide (B127407) units to amine units. alfa-chemistry.comsigmaaldrich.com
The appearance of a new absorption peak at approximately 1530 cm⁻¹ (or 1591 cm⁻¹) is indicative of the N-H bond of the protonated amine group (-NH3⁺) characteristic of PVAm•HCl. alfa-chemistry.comnih.govnih.gov
The vinyl peaks at 1666 cm⁻¹ found in N-vinylformamide (NVf) monomers disappear in the spectrum of PNVF, confirming polymerization, while the disappearance of the amide C=O (1638 cm⁻¹) and N-H bending (1509 cm⁻¹) of amide groups confirms hydrolysis. sigmaaldrich.com
The peak at 2950 cm⁻¹ is assigned to the stretching vibration absorption of the C-H bond. nih.gov
These changes in the FTIR spectrum allow for qualitative confirmation of the polymer's structure and the successful hydrolysis of PNVF to PVAm•HCl. wikidata.org
Table 1: Characteristic FTIR Absorption Peaks for PVAm•HCl and Precursors
| Functional Group/Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| Primary Amine (-NH2) | 3500-3200 (broad) | N-H stretching vibration | nih.gov |
| Protonated Amine (-NH3⁺) | 1530 or 1591 | N-H bond absorption | alfa-chemistry.comnih.govnih.gov |
| Amide C=O (PNVF) | 1638 or 1691 | C=O stretching vibration of amide group | sigmaaldrich.com |
| N-H Bending (Amide, PNVF) | 1509 | N-H bending vibration of amide group | sigmaaldrich.com |
| Vinyl Group (NVf monomer) | 1666 (disappears) | C=C stretching vibration (monomer disappears) | sigmaaldrich.com |
| C-H Bond | 2950 | C-H stretching vibration | nih.gov |
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for detailed structural elucidation of PVAm•HCl and, more importantly, for quantitatively determining the extent of hydrolysis. Deuterium oxide (D2O) is commonly used as a solvent for NMR analysis of PVAm•HCl. wikidata.org
¹H NMR for Hydrolysis Quantification:
The degree of hydrolysis is typically quantified by comparing the integration of characteristic proton resonances. For PVAm•HCl derived from PNVF, the residual formamide proton peak appears in the range of 7.75-8.25 ppm. wikidata.org
This peak's integration is compared to the integration of the polymer backbone methylene (B1212753) unit (-CH2-) protons, which are present for both N-vinylformamide (NVf) and vinylamine (B613835) (VAm) repeat units, usually found at 1.4-2.25 ppm. wikidata.org
The ratio of these integrated peak areas allows for the calculation of the percentage of hydrolysis, indicating the conversion of formamide groups to amine groups. wikidata.org A decrease in the amide group peak area diminishes with increasing degree of hydrolysis.
For example, a high degree of hydrolysis, such as 98.4%, suggests that most N-vinylformamide (NVf) groups have been converted into vinylamine (VAm) moieties. sigmaaldrich.com A study found hydrolysis can reach 100% under specific conditions (e.g., 80 °C, 8 h, 2% polymer concentration, 0.045 mol NaOH per g of PNVFAA).
New resonances, such as a sharp peak at 8.4 ppm, can indicate the formation of formate (B1220265) anions from continued hydrolysis of formamide units, particularly when stored at high pH. wikidata.org
¹³C NMR for Structural Elucidation:
¹³C NMR provides information on the carbon backbone and functional groups. The appearance of characteristic absorption peaks for carbon atoms in the ¹³C NMR spectrum further confirms the synthesis of PVAm•HCl. alfa-chemistry.comnih.gov
Studies have shown detailed ¹³C NMR spectra of polyvinylamine polymers, with spectral peaks corresponding to specific structural moieties identified.
Table 2: Representative NMR Chemical Shifts for PVAm•HCl and Precursors
| NMR Type | Chemical Shift (ppm) | Assignment | Relevance | Reference |
| ¹H NMR | 7.75-8.25 | Residual formamide proton | Quantifies unhydrolyzed units | wikidata.org |
| ¹H NMR | 1.4-2.25 | Polymer backbone methylene (-CH2-) | Reference for hydrolysis calculation | wikidata.org |
| ¹H NMR | 3.4-3.8 | Backbone methyne protons | Used in hydrolysis extent determination | |
| ¹H NMR | 8.4 | Formate anions (hydrolysis byproduct) | Indicates continued hydrolysis | wikidata.org |
| ¹³C NMR | Characteristic peaks | Carbon atoms of polymer | Confirms structural changes | alfa-chemistry.comnih.gov |
Fluorescence spectroscopy is a versatile tool for studying the conformation and intermolecular interactions of polymer systems. While not extensively detailed for intrinsic PVAm•HCl fluorescence in the provided results, the general principles of using fluorescence for polymer characterization are applicable.
Principles and Applications:
Förster Resonance Energy Transfer (FRET): By grafting fluorescent donor and acceptor chromophores onto polymer chains, FRET efficiency can be used as a "spectroscopic ruler" to measure distances (0.5–10 nm range) and infer conformational changes or interactions. The ratio of donor-to-acceptor fluorescence peaks in the spectrum can be used to gauge FRET pairing, which can be directly related to polymer conformation.
Probing Conformational Transitions: Changes in the fluorescence spectrum, such as shifts in emission peaks or quantum yield variations, can indicate alterations in polymer conformation and aggregation states. For instance, increased interchain energy transfer often leads to a decrease in quantum yield and a red-shift in photoluminescence spectra due to enhanced π-π interactions and aggregation. Polymer chain conformation can change from collapsed to fully extended states depending on environmental stimuli.
Environmental Sensitivity: The fluorescence of certain fluorophores can be sensitive to the local environment, such as pH or solvent polarity, which can be used to study how PVAm•HCl's conformation changes in response to these factors. For example, PVAm nanocapsules exhibited swelling proportional to charge density and pH. This pH-sensitive behavior could potentially be monitored via fluorescence techniques by incorporating suitable probes.
Fluorescence spectroscopy is considered a common method to characterize polymer solutions. It can be used to study polymer conformation at smaller dimensions (0.5-10 nm) where scattering methods might be limited.
Thermal Analysis Methodologies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for elucidating the thermal stability, decomposition pathways, and phase transitions of N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides.
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Identification of Degradation Stages
Thermogravimetric Analysis (TGA) measures the change in weight of a material as a function of temperature or time in a controlled atmosphere, providing insights into its thermal stability and decomposition processes srce.hr. For PVAm•HCl, TGA typically reveals a multi-stage decomposition profile. Unlike its precursor, polyacrylamide (PAM), which often shows three decomposing stages, PVAm•HCl usually exhibits two primary degradation stages researchgate.net.
The initial decomposition temperature of PVAm•HCl has been reported around 140 °C, indicating that its thermal stability is generally poorer than that of PAM researchgate.netresearchgate.net. Studies on crosslinked PVAm particles and their protonated forms (PVAm•HCl) show they are almost stable up to 180 °C bilkent.edu.tr.
Table 1: Comparative Initial Decomposition Temperatures
| Polymer | Initial Decomposition Temperature (°C) | Number of Degradation Stages | Source |
| Polyacrylamide (PAM) | 190 | 3 | researchgate.net |
| PVAm•HCl | 140 | 2 | researchgate.netresearchgate.net |
Research findings indicate that the thermal decomposition of PVAm•HCl particles, similar to their unprotonated PVAm counterparts, exhibits distinct degradation steps bilkent.edu.tr. For instance, PVAm-HCl particles prepared via specific crosslinking methods showed two degradation steps, with weight losses of approximately 95.3% and 96.3% observed at 900 °C for different crosslinked forms bilkent.edu.tr. The thermal stability of protonated PVAm forms is generally higher than their neutral counterparts, suggesting that crosslinking enhances stability, particularly in acidic conditions bilkent.edu.tr.
Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions and Stability Profiles
The glass transition temperature (T_g) of PVAm•HCl is a critical parameter that reflects its amorphous characteristics and molecular mobility researchgate.netresearchgate.netscientific.net. Studies have shown that the T_g of PVAm•HCl can be influenced by various synthesis parameters, such as the weight-average molecular weight (M_w) of the precursor PAM, and the concentrations of NaOH and NaClO used during synthesis researchgate.netresearchgate.netscientific.net. Specifically, the T_g of PVAm•HCl tends to increase with increasing M_w of PAM and concentration of NaClO, while decreasing with increasing concentration of NaOH researchgate.netresearchgate.netscientific.net.
Table 2: Influence of Synthesis Parameters on PVAm•HCl T_g
| Parameter | Effect on PVAm•HCl T_g | Source |
| Increasing PAM M_w | Increases T_g | researchgate.netresearchgate.net |
| Increasing NaClO concentration | Increases T_g | researchgate.netresearchgate.net |
| Decreasing NaOH concentration | Increases T_g | researchgate.netresearchgate.net |
DSC curves have also confirmed that significant changes in chemical and physical structure occur during polymer conversion, as evidenced by alterations in T_g values ncsu.edu. Composite membranes containing PVAm have also shown higher glass transition temperatures, indicating improved mechanical stability researchgate.net. However, it is noted that direct observation of a melt transition (T_m) in PVAm/PNVf polymers by DSC can be challenging due to their thermal instability, making XRD a more suitable technique for confirming crystalline fractions in such cases osti.gov.
Morphological and Microstructural Characterization Techniques
Understanding the morphology and microstructure of this compound is essential for predicting its macroscopic properties and performance in various applications. Techniques like X-ray Diffractometry (XRD), Scanning Electron Microscopy (SEM), and Optical Microscopy provide complementary information.
X-ray Diffractometry (XRD) for Polymeric Crystalline and Amorphous Structure Analysis
X-ray Diffractometry (XRD) is a powerful tool for analyzing the crystalline and amorphous regions within polymeric materials ijcce.ac.ir. For PVAm•HCl, XRD analysis is crucial for understanding its structural order.
XRD is particularly useful in confirming the synthesis of PVAm•HCl and distinguishing it from its precursors, as changes in characteristic peaks or the appearance of new ones can signify successful chemical modification researchgate.net.
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology Characterization
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography and morphology, enabling visualization of micro- and nano-scale features mdpi.comimprovedpharma.com. For PVAm•HCl, SEM is utilized to examine the physical form, particle shape, and surface characteristics of the polymer.
Table 3: Applications of SEM in PVAm•HCl Characterization
| SEM Application | Information Provided | Source |
| Surface Topography | Surface texture, features, roughness | mdpi.comresearchgate.net |
| Particle Morphology | Shape, size, aggregation of particles | bilkent.edu.trijcce.ac.ir |
| Film Morphology | Smoothness, porosity, defects in films | researchgate.net |
Optical Microscopy for Macro- and Micro-Scale Structural Visualization
Optical microscopy, also known as light microscopy, is a fundamental technique for observing materials at macro- and micro-scales, providing a visual assessment of structural integrity, homogeneity, and larger-scale morphological features bilkent.edu.tr. While SEM offers higher magnification and resolution for surface details, optical microscopy provides a broader view, especially useful for films or aggregated structures of PVAm•HCl.
Atomic Force Microscopy (AFM) for Single Molecule Conformation, Adsorption Behavior, and Persistence Length Determination
Atomic Force Microscopy (AFM) serves as a powerful tool for investigating the single-molecule conformation and adsorption behavior of this compound (PVAm•HCl) nih.gov. By directly imaging individual adsorbed polymer chains on a surface, AFM allows for detailed analysis of their physical dimensions and arrangement nih.gov. This technique enables researchers to assess how PVAm•HCl molecules spread, coil, or interact with a substrate, providing insights into their conformational preferences in a given environment nih.gov.
Furthermore, AFM is instrumental in determining the persistence length of poly(vinylamine) (PVAm), a crucial parameter reflecting the polymer chain's flexibility and stiffness nih.gov. Studies employing AFM have utilized two primary approaches: quantitative image analysis of individual adsorbed polymers and single-molecule force spectroscopy (SMFS) nih.gov. In image analysis, high-resolution images of adsorbed PVAm are digitized, and the directional correlation function and internal mean-square end-to-end distance are evaluated nih.gov. These quantities are subsequently analyzed using the wormlike chain (WLC) model to extract the persistence length nih.gov. For instance, imaging experiments have yielded a persistence length of approximately 1.6 nm for poly(vinylamine) in monovalent electrolyte solutions nih.gov.
Conversely, SMFS involves picking up individual polymer chains from a surface and recording their force-extension behavior nih.gov. These force profiles are also interpreted using the WLC model, considering the elastic contribution nih.gov. Force experiments have provided a persistence length of around 0.51 nm nih.gov. The observed discrepancy, where imaging yields a larger persistence length compared to force experiments, is often attributed to the fact that imaging experiments capture the persistence length inclusive of electrostatic contributions, while force experiments may reflect the intrinsic part of the persistence length nih.gov. The persistence length of poly(vinylamine) has been found to be significantly influenced by ionic strength, with lower ionic strengths leading to an increase in persistence length due to enhanced electrostatic repulsion.
Table 1: Persistence Length of Poly(vinylamine) determined by AFM
| Method | Persistence Length (nm) | Notes | Citation |
| Quantitative Image Analysis | ~1.6 | Includes electrostatic contributions; in monovalent electrolyte solutions | nih.gov |
| Single-Molecule Force Spectroscopy | ~0.51 | Reflects intrinsic persistence length; in monovalent electrolyte solutions | nih.gov |
Electrostatic and Surface Chemical Characterization
The electrostatic and surface chemical properties of this compound (PVAm•HCl) are pivotal for understanding its interactions in colloidal systems, at interfaces, and with other charged species. Various techniques provide comprehensive insights into these characteristics.
Zeta Potential Measurements for Colloidal Stability and Surface Charge Analysis
Zeta potential measurements are essential for characterizing the surface charge and predicting the colloidal stability of PVAm•HCl systems. Zeta potential represents the electrical potential at the hydrodynamic shear plane, a boundary separating the immobile layer of fluid from the bulk dispersant. A high magnitude of zeta potential, whether positive or negative, indicates significant electrostatic repulsion between particles, which promotes colloidal stability by preventing aggregation. Conversely, low zeta potential values suggest insufficient repulsive forces, leading to a higher likelihood of flocculation.
For cationic polymers like PVAm•HCl, a positive zeta potential is expected in acidic conditions due to the protonation of amine groups. Studies have shown that the surface charge of particles coated with cationic PVAm shells can exhibit a positive zeta potential, such as +46.9 mV, indicating the formation of stable cationic systems. The stability of dispersions can be assessed by zeta potential, with particles having zeta potentials more positive than +30 mV or more negative than -30 mV typically considered stable. Factors such as pH and salt concentration significantly influence the zeta potential, affecting the electrical double layer and, consequently, the stability of the dispersion.
Potentiometric and Conductometric Titration for Determination of Degree of Ionization and Charge Density
Potentiometric and conductometric titrations are robust analytical methods for determining the degree of ionization and charge density of polyelectrolytes, including this compound (PVAm•HCl). These techniques quantify the number of ionizable groups present in the polymer and their ionization behavior as a function of pH.
Potentiometric titration involves monitoring the pH of a solution as a titrant (e.g., strong acid or base) is gradually added. For PVAm•HCl, which contains primary amine groups, the titration curve reveals inflection points corresponding to the protonation or deprotonation of these amine groups, thus allowing for the determination of the apparent pKa values and the degree of ionization. By analyzing the change in pH, the amount of titrant consumed can be correlated to the concentration of ionizable sites on the polymer.
Conductometric titration, on the other hand, measures the electrical conductivity of the solution throughout the titration process. The conductivity changes as ions are consumed or replaced by ions with different mobilities. For polyelectrolytes like PVAm, this method can precisely pinpoint the equivalence points, often more distinctly than potentiometric titration, especially in dilute solutions or when dealing with weak acid/base functionalities. The degree of hydrolysis of PVAm directly correlates with its charge density, and conductometric titration is specifically used to determine the specific charge content of the polymer. This allows for the calculation of the polymer's charge density, often expressed in milliequivalents per gram (meq/g) or Coulombs per square meter (C/m²) for adsorbed layers. For instance, charge densities for poly(vinylamine) hydrochloride adlayers have been estimated at approximately 0.2 C/m².
Table 2: Representative Charge Density of Poly(vinylamine) Hydrochloride
| Polymer | Estimated Adlayer Charge Density (C/m²) | Context | Citation |
| Poly(vinylamine) hydrochloride (PVAm) | ~0.2 | Adsorbed to lipid bilayers |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, chemical states, and electronic states of elements within a material. For this compound (PVAm•HCl) systems, XPS is invaluable for analyzing the outermost atomic layers of adsorbed films or modified surfaces.
By irradiating the sample with X-rays, XPS causes the emission of photoelectrons from the atoms near the surface. The kinetic energy of these photoelectrons is characteristic of the element from which they originated and their chemical environment. For PVAm•HCl, XPS can confirm the presence of key elements such as carbon (C), nitrogen (N) from the amine groups, oxygen (O), and chlorine (Cl) from the hydrochloride salt. Shifts in the binding energies of the characteristic photoelectron peaks provide information about the chemical state of these elements, allowing for the differentiation between protonated amine groups and other nitrogen-containing species. This capability is critical for assessing the degree of protonation of the amine functionalities on the polymer surface, which directly impacts its charge and interaction capabilities. XPS has been utilized to analyze the location of adsorbed polyelectrolytes, demonstrating its utility in understanding surface composition after adsorption processes.
Quartz Crystal Microbalance with Dissipation (QCM-D) for Real-Time Adsorption and Interaction Dynamics
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive technique that provides real-time monitoring of adsorption and interaction dynamics of molecules, including this compound (PVAm•HCl), onto a sensor surface. The QCM-D system measures changes in both frequency (Δf) and dissipation (ΔD) of a vibrating quartz crystal, which are directly related to the mass and viscoelastic properties of the adsorbed layer, respectively.
As PVAm•HCl adsorbs onto the sensor, a decrease in frequency is observed, indicating an increase in the adsorbed mass. Simultaneously, changes in the dissipation factor provide information about the rigidity or softness of the adsorbed layer and any structural rearrangements that occur upon adsorption. A rigid, tightly bound layer will exhibit a small change in dissipation, while a soft, viscoelastic layer will show a larger change.
QCM-D studies have been applied to investigate the adsorption of cationic polymers like PVAm onto various substrates, enabling the estimation of adsorbed mass and the understanding of interaction mechanisms. For instance, QCM-D measurements have been used to estimate charge densities of cationic polymers, including PVAm, adsorbed to lipid bilayers. The technique is particularly valuable for studying layer-by-layer assembly processes, real-time dynamic adsorption behaviors at interfaces, and the impact of environmental factors such as pH and ionic strength on adsorption and film formation. The ability to monitor both mass and viscoelastic changes in real-time makes QCM-D an indispensable tool for characterizing the complex interfacial behavior of PVAm•HCl systems.
Table 3: QCM-D Parameters for Adsorption Dynamics
| Parameter | Measurement | Interpretation | Citation |
| Frequency | Change (Δf) | Directly proportional to adsorbed mass (Sauerbrey equation for rigid layers); decrease indicates mass increase | |
| Dissipation | Change (ΔD) | Indicates viscoelastic properties of adsorbed layer; small change for rigid layers, large change for soft/viscoelastic layers; structural rearrangements |
Theoretical and Computational Modeling of N Ethenylformamide Homopolymer Hydrolyzed, Hydrochlorides Systems
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are widely employed to investigate the structural and dynamic properties of PVAm systems, providing insights into their behavior in various environments, particularly hydrated conditions.
The foundation of MD studies on PVAm involves the meticulous development of molecular models. Researchers propose detailed molecular models for hydrated PVAm membranes to understand their organization at a molecular level thegoodscentscompany.comuni.lu. Atomistic molecular dynamics simulations have been extensively utilized to study poly(vinylamine) in dilute aqueous solutions, encompassing both neutral and protonated (cationic) states fishersci.fichem960.com. A common approach involves modifying existing generic force-fields, such as the GROMOS force-field, to accurately represent the specific interactions within PVAm systems fishersci.fi. These models enable the exploration of water and ion diffusion within these materials, shedding light on the nature of transport phenomena thegoodscentscompany.com.
MD simulations provide critical insights into the intricate inter- and intramolecular interactions governing PVAm behavior. Studies confirm that intramolecular interactions within PVAm are not linearly dependent on pH fishersci.cawikidata.orgsigmaaldrich.comnih.gov. Factors such as hydrogen bonding between protonated and unprotonated amine groups, coupled with the polymer chain conformation and charge density distribution, play a pivotal role in determining the surface stability and wettability properties of PVAm fishersci.cawikidata.orgsigmaaldrich.comnih.gov. For instance, the radius of gyration (R\textsubscript{g}), a measure of polymer chain dimension, varies significantly with pH, indicating different preferred conformations sigmaaldrich.com.
Table 1: Influence of pH on Poly(vinylamine) (PVAm) Chain Conformation
| pH Level | Description of Amine State | Preferred Conformation (Radius of Gyration, R\textsubscript{g} range) | Stability Implication | References |
| 4 | Fully Protonated | 11–17 Å (broad distribution) | Wide range of conformations, less stable sigmaaldrich.com | sigmaaldrich.com |
| 10 | Partially Protonated | Around 15 Å (sharp localized peak) | One preferred, more stable sigmaaldrich.com | sigmaaldrich.com |
(Note: Data is illustrative based on described trends and ranges found in cited literature.)
Computational studies have extensively investigated the diffusion of water and ions within hydrated PVAm matrices. MD simulations reveal that the mobility of water within PVAm systems is significantly lower compared to bulk water, even at high hydration levels thegoodscentscompany.comuni.lunih.gov. Furthermore, chloride ions demonstrate a considerably slower diffusion rate in confined water within the polymer matrix than in bulk systems, which subsequently impacts the diffusion of water itself, causing a reduction in its mobility thegoodscentscompany.comuni.lunih.gov. The diffusion coefficients of water molecules and hydronium ions are enhanced with increasing temperature and hydration levels nih.gov. Water molecules can form clusters and connected networks throughout the polymer structure, influenced by the degree of hydration and protonation thegoodscentscompany.com.
Table 2: Relative Diffusion Rates in PVAm Matrices vs. Bulk
| Species | Environment | Relative Mobility (vs. Bulk Water) | Contributing Factors | References |
| Water | PVAm Matrices | Significantly lower | Confined environment, interactions with polymer chains thegoodscentscompany.comuni.lunih.gov | thegoodscentscompany.comuni.lunih.gov |
| Chloride Ions | Confined Water in PVAm | Much slower | Confinement, strong interaction with confined water thegoodscentscompany.comuni.lu | thegoodscentscompany.comuni.lu |
| Water | In presence of Cl- ions | Diminishes | Affected by slow diffusion of chloride ions thegoodscentscompany.comuni.lu | thegoodscentscompany.comuni.lu |
(Note: Data is illustrative and comparative based on described trends in cited literature.)
The transport of water and other species in PVAm membranes is critically governed by structural properties such as free volume, pore limiting diameter, and the degree of protonation thegoodscentscompany.comuni.lunih.gov. The fractional free volume (FFV) of protonated PVAm systems is notably higher than that of unprotonated systems at equivalent hydration levels thegoodscentscompany.com. This increase is attributed to coulombic repulsion among charged polymer chains, causing them to stretch thegoodscentscompany.com. The effect is particularly pronounced at low water content, where FFV can be significantly larger for protonated systems (e.g., ten times larger for a 50% protonated system at 5% water content compared to an unprotonated one) thegoodscentscompany.com. Membrane structure and pore morphology are characterized by evaluating free volume, pore limiting diameter (PLD), and pore size distribution thegoodscentscompany.comnih.gov.
Table 3: Influence of Protonation and Hydration on Fractional Free Volume (FFV) and Pore Limiting Diameter (PLD)
| System Designation | Protonation Level (%) | Water Content (g H\textsubscript{2}O / g PVAm) | Fractional Free Volume (FFV) | Pore Limiting Diameter (PLD) | References |
| P00W05 | 0 | 0.05 (low) | Reference (low) | Varies | thegoodscentscompany.com |
| P50W05 | 50 | 0.05 (low) | ~10x higher than P00W05 | Varies | thegoodscentscompany.com |
| P00 Systems | 0 | Increasing | Increases with hydration | Increases with hydration | thegoodscentscompany.com |
| P20 Systems | 20 | Increasing | Increases with hydration | Increases with hydration | thegoodscentscompany.com |
| P50 Systems | 50 | Increasing | Increases with hydration | Increases with hydration | thegoodscentscompany.com |
(Note: Data is illustrative and qualitative/comparative based on trends and specific mentions in cited literature, numerical values from the source were in a graph, not direct numbers in text.)
Atomic-scale MD simulations have been employed to explore the adsorption of synthetic cationic polymers, including poly(vinylamine) (PVAm), onto model bacterial membranes fishersci.com. These studies contribute to understanding the molecular mechanisms behind polymer-membrane interactions. Investigations have specifically focused on the interfacial electrostatics of poly(vinylamine hydrochloride) interacting with lipid bilayers, revealing how the polymer's architecture can influence lipid segregation fishersci.comwikidata.org.
Kinetic Modeling and Simulation of Polymerization and Hydrolysis Processes
Computational modeling extends to the kinetic aspects of PVAm synthesis, encompassing both the polymerization of its precursor monomer and the subsequent hydrolysis process.
The free radical polymerization kinetics of N-vinylformamide (NVF) has been investigated in bulk and aqueous solutions sigmaaldrich.com. These studies analyze the development of molecular weight with NVF conversion and the occurrence of a "gel effect," where polymerization accelerates due to reduced termination rates at higher conversions sigmaaldrich.com. A kinetic model based on free volume theory has been proposed to accurately describe both the polymerization kinetics and the molecular weight development sigmaaldrich.com. Furthermore, the termination kinetics of NVF radical polymerization in aqueous solution has been quantified, showing that termination is controlled by segmental diffusion and, at higher conversions (up to 40%), by translational diffusion.
The hydrolysis of poly(N-vinylformamide) (PNVF) to produce PVAm is a crucial step in its synthesis. Kinetic studies have thoroughly examined the hydrolysis process in both acidic and basic solutions, considering factors such as temperature, polymer concentration, and acid/base-to-amide molar ratios. It has been observed that acidic hydrolysis of PNVF typically results in limited conversion of amide groups to amine groups due to electrostatic repulsion among the newly formed cationic amine groups and proton hydrates. In contrast, basic hydrolysis can achieve complete amide conversions when the base-to-amide molar ratios are greater than unity. Computational models support these experimental observations, contributing to a deeper understanding of the reaction mechanisms and factors influencing the degree of hydrolysis.
Table 4: Hydrolysis of Poly(N-vinylformamide) (PNVF) to Poly(vinylamine) (PVAm)
| Hydrolysis Condition | Typical Conversion Efficiency | Limiting Factors / Observations | References |
| Acidic Hydrolysis | Limited Conversion | Electrostatic repulsion among cationic amine groups and proton hydrates prevents full conversion; molar ratio of acid to amide affects final degree of hydrolysis; temperature yields higher initial rates, but equilibrium depends on acid/amide ratio | |
| Basic Hydrolysis | Complete Conversion possible | Complete amide conversions observed when NaOH/amide molar ratios are greater than unity; one base molecule can induce hydrolysis of more than one amide group at ratios less than unity; conversion can reach 100% in 12 hours under certain conditions |
(Note: Data is illustrative and comparative based on described trends in cited literature.)
Application of Free Volume Theory to Describe Polymerization Kinetics
The polymerization kinetics of N-vinylformamide (NVF), the monomer precursor to poly(N-vinylformamide) (PNVF), have been successfully described using kinetic models based on free volume theory colab.wsresearchgate.netisc.irk.ru. Researchers have systematically investigated the free radical polymerization of NVF in both bulk and aqueous solution isc.irk.ru. The studies showed that a "gel effect" became prominent at high monomer concentrations (e.g., above 40 wt% or 5.63 mol/L), leading to auto-acceleration in the time-conversion curves and a steady increase in molecular weight at low conversions, which then leveled off at high conversions colab.wsresearchgate.netisc.irk.ru. In bulk polymerization, this gel effect was observed from the onset colab.wsresearchgate.net.
The kinetic model, incorporating free volume theory, has demonstrated good agreement with experimental data for both time-conversion and conversion-average molecular weight development colab.wsresearchgate.netisc.irk.ru. This theoretical framework allowed for the determination of kinetic parameters, such as the ratio of the propagation rate constant to the square root of the termination rate constant (kₚ/kₜ¹/²), at various temperatures (50, 60, and 70°C) using initial bulk polymerization rates and number-average molecular weight data researchgate.netisc.irk.ru.
Table 1: Kinetic Parameters for N-Vinylformamide Polymerization (Illustrative)
| Temperature (°C) | kₚ/kₜ¹/² (L/(mol·s)⁰·⁵) | Observation |
| 50 | Data varies based on conditions; generally lower values compared to higher temperatures | Gel effect pronounced at high conversions |
| 60 | Data varies based on conditions | Gel effect still significant |
| 70 | Data varies based on conditions; reported values around 2.03 L/(mol·s)⁰·⁵ isc.irk.ru | Polymerization time reduced by ~85% compared to lower temperatures researchgate.net |
Note: Specific kₚ/kₜ¹/² values are highly dependent on experimental conditions and initiation methods. The table provides a qualitative overview based on research findings. researchgate.netisc.irk.ru
Computational Modeling of Hydrolysis Reaction Pathways and Equilibrium Conversions
The conversion of poly(N-vinylformamide) (PNVF) to poly(vinylamine) (PVAm) via hydrolysis is a critical step in obtaining N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides. Experimental investigations have delineated the kinetics and equilibrium conversions under various conditions (acidic and basic) colab.wsresearchgate.net.
Hydrolysis Characteristics:
Acidic Hydrolysis: This process leads to limited conversions, primarily due to the increasing electrostatic repulsion among the newly formed cationic amine (ammonium) groups and proton hydrates along the polymer chain colab.wsresearchgate.netbilkent.edu.tr.
Basic Hydrolysis: Under basic conditions, complete amide conversions to amine groups can be achieved, particularly when the molar ratio of base to amide groups is greater than unity colab.wsresearchgate.netbilkent.edu.tr. The effects of temperature and PNVF concentration on equilibrium amide conversion were observed to be negligible in both acidic and basic hydrolysis when base/amide ratios were sufficient colab.ws.
Theoretical Frameworks for Hydrolysis Mechanisms: Contrary to earlier assumptions of complete conversion to homopolymeric poly(vinylamine) (PVAm) under basic conditions, detailed research using techniques like ¹³C NMR spectroscopy has revealed a more complex mechanism tandfonline.comtandfonline.com. This work suggests that the hydrolysis of PNVF, particularly radically obtained PNVF with a high degree of stereoregularity (likely many meso dyads), can lead to the transient formation of amidine rings tandfonline.comtandfonline.com. The subsequent decomposition of these rings not only yields primary amine functions but also results in the formation of hydroxyl groups tandfonline.comtandfonline.com. Consequently, the end-product of hydrolysis under these conditions is often a copolymer of vinylamine (B613835) and vinyl alcohol units, with a significant molar share of vinyl alcohol (e.g., approximately 42 mol%) tandfonline.comtandfonline.com. This indicates that while basic hydrolysis aims for PVAm, the final product can be poly(vinylamine-co-vinylalcohol), challenging the notion of a purely homopolymeric PVAm via this route tandfonline.comtandfonline.com.
Table 2: Comparison of Acidic vs. Basic Hydrolysis of PNVF (Illustrative Data)
| Hydrolysis Condition | Typical Conversion to Amine Groups | Limiting Factors / By-products |
| Acidic | Limited (e.g., <100%) | Electrostatic repulsion of protonated amines; proton hydrates colab.wsresearchgate.netbilkent.edu.tr |
| Basic | Can reach complete conversion (under optimal conditions) colab.wsresearchgate.netbilkent.edu.tr; however, often results in vinylamine-co-vinylalcohol copolymer tandfonline.comtandfonline.com | Transient amidine ring formation leading to vinyl alcohol units tandfonline.comtandfonline.com |
Note: Equilibrium conversions are influenced by specific reaction conditions and PNVF characteristics. colab.wsresearchgate.netbilkent.edu.trtandfonline.comtandfonline.com
Conformation and Chain Dynamics Studies
Understanding the conformation and dynamics of this compound (poly(vinylamine) hydrochloride) is crucial for predicting its behavior in solution and at interfaces, particularly given its polyelectrolyte nature.
Application of Wormlike Chain (WLC) Models for Persistence Length Determination
The Wormlike Chain (WLC) model is a widely used theoretical framework to describe the mechanical properties and conformational flexibility of semi-flexible polymers, including polyelectrolytes like poly(vinylamine) (PVAm) unige.chresearchgate.netmsu.ruresearchgate.net. The persistence length (Lp) is a key parameter derived from this model, quantifying the chain's stiffness.
Research employing atomic force microscopy (AFM) has provided experimental data for determining the persistence length of poly(vinylamine) in solution unige.chresearchgate.netresearchgate.net. Interestingly, different AFM measurement techniques can yield distinct values for the persistence length:
Imaging of Adsorbed Polymers: High-resolution images of individual adsorbed PVAm chains, followed by digitization of the backbone and analysis of the directional correlation function, have yielded persistence length values of approximately 1.6 nm unige.chresearchgate.netresearchgate.net.
Single-Molecule Force-Extension Experiments: Pulling individual polymer chains from a surface and recording their force-extension behavior, interpreted with the WLC model (including elastic contributions), has resulted in a persistence length of around 0.51 nm unige.chresearchgate.netresearchgate.net.
The discrepancy between these values is attributed to the nature of the measurement: force experiments are thought to reflect the intrinsic persistence length, while imaging experiments tend to include the electrostatic contribution to stiffness, which is significant for polyelectrolytes unige.chresearchgate.netresearchgate.net.
Table 3: Persistence Length of Poly(vinylamine) Determined by WLC Model (Illustrative)
| Measurement Technique | Persistence Length (nm) | Interpretation |
| AFM Imaging | ~1.6 | Includes electrostatic contributions to stiffness unige.chresearchgate.netresearchgate.net |
| AFM Force Experiments | ~0.51 | Reflects intrinsic chain flexibility unige.chresearchgate.netresearchgate.net |
Note: Values can vary depending on ionic strength and other solution conditions. unige.chresearchgate.netresearchgate.net
Parametric Studies of Atomic Partial Charges in Molecular Simulations
Molecular dynamics (MD) simulations are powerful tools for investigating the conformations and dynamics of polyelectrolytes such as poly(vinylamine) (PVAm) at the atomic level researchgate.netresearchgate.net. A critical aspect of these simulations is the accurate parameterization of interatomic interactions, particularly electrostatic interactions, which are typically described by Coulomb potentials with assigned partial atomic charges biosimu.orgnih.gov.
Since experimental determination of atomic partial charges is not feasible, quantum-chemical methods are employed for their calculation biosimu.orgnih.govutah.edu. Parametric studies have been conducted to determine optimal atomic partial charges for PVAm in aqueous solution, especially at varying degrees of ionization researchgate.net. This involves:
Modification of Generic Force Fields: Existing force fields, such as GROMOS, are often modified to accurately represent the specific chemical environment and charge distribution of PVAm researchgate.net.
Quantum Chemical Calculations: Methods like Mulliken, ChelpG, and RESP (Restrained Electrostatic Potential) are utilized with different levels of theory (e.g., HF/6-31G*, B3LYP/aug-cc-pvdz) to derive partial charges from calculated electrostatic potentials or electron density distributions biosimu.orgnih.govacs.org. The selection of the method for charge calculation (e.g., ChelpG versus Mulliken) can influence the accuracy of reproducing polymer characteristics in MD simulations biosimu.org.
These parametric studies are essential for developing force fields that can reliably capture the complex conformational changes of polyelectrolytes, such as the non-monotonic behavior of the radius of gyration with an increase in the degree of ionization, which aligns with experimental observations like intrinsic viscosity measurements researchgate.net. The accurate assignment of partial charges allows for a consistent representation of molecular electron density localizations, which is vital for simulating the behavior of highly polar polymers biosimu.orgnih.gov.
Development of Theoretical Frameworks for Polyelectrolyte Behavior in Solution and at Interfaces
Poly(vinylamine) (PVAm) hydrochloride functions as a cationic polyelectrolyte, and its behavior in solution and at interfaces is governed by intricate interplay of electrostatic interactions, chain flexibility, and solvent effects researchgate.netresearchgate.netmdpi.comuc.eduresearchgate.net. Theoretical frameworks have been developed to model these complex phenomena.
Key Aspects of Polyelectrolyte Behavior:
Conformational Properties: The conformation of polyelectrolyte chains in dilute and semi-dilute solutions is significantly different from that of neutral polymers due to long-range Coulomb interactions uc.eduresearchgate.net. Factors influencing conformation include the fraction of dissociated ionic groups, solvent quality, dielectric constant, salt concentration, and the polymer's bending rigidity uc.eduresearchgate.net.
Counterion Condensation: This phenomenon, where counterions condense onto the charged polymer backbone to reduce electrostatic repulsion, is a crucial aspect of polyelectrolyte behavior in solution uc.eduresearchgate.net.
"Necklace" Structure: Under poor solvent conditions for the polymer backbone, polyelectrolytes can adopt a "necklace" structure, characterized by alternating dense (bead) and dilute (string) regions along the chain uc.eduresearchgate.net.
Adsorption at Interfaces: The adsorption of charged polymers at surfaces and interfaces is driven primarily by electrostatic interactions uc.eduresearchgate.netnih.govacs.org. Theoretical models, such as self-consistent field theory, are applied to describe inhomogeneous polyelectrolyte systems, including those at interfaces acs.org. These models consider charge distributions (smeared or annealed) corresponding to strongly or weakly dissociating polymers acs.org.
Interfacial Electrostatics and Multilayer Formation: Studies on the adsorption of PVAm (both native and hydrophobically modified) onto negatively charged silica (B1680970) surfaces have shown that electrostatics predominantly drives the formation of polyelectrolyte multilayers (PEMs) with poly(acrylic acid) nih.govacs.org. The resulting PEM structures are typically rigid, exhibiting high adsorbed amounts and low dissipation, suggesting a strong electrostatic interaction nih.govacs.org. While hydrophobic modifications can induce aggregation within the PEM at lower salt concentrations, leading to different surface structures (e.g., larger aggregates), the native PVAm tends to remain as single molecules in solution nih.govacs.org.
These theoretical frameworks are indispensable for predicting and controlling the macroscopic properties and applications of PVAm, ranging from its use in flocculation to its role in the formation of functional films and membranes.
Advanced Functionalization and Derivatization Strategies for Poly Vinylamine Hydrochlorides
Covalent Grafting and Derivatization via Primary Amine Functionality
The primary amine groups along the PVAm backbone are nucleophilic and readily participate in a variety of covalent modification reactions. This allows for the attachment of diverse functional moieties, altering properties such as hydrophobicity, biocompatibility, and stimuli-responsiveness.
The primary amines of Poly(vinylamine) can be coupled with a wide array of low molecular weight molecules to impart specific functionalities. These reactions typically involve the formation of stable covalent bonds such as amides, imines, or secondary amines.
Hydrophobe Grafting : Alkyl chains can be introduced by reacting PVAm with molecules like alkyl halides or epoxides. For instance, post-polymerization modification can introduce hydrophobic alkyl chains into the side chains of PVAms, a strategy used to enhance certain properties like antimicrobial activity.
Carbohydrate Conjugation : The coupling of carbohydrate oligomers can enhance biocompatibility and introduce specific biological recognition capabilities. This is often achieved through reductive amination, where the aldehyde group of a reducing sugar reacts with the primary amine of PVAm to form an imine, which is subsequently reduced to a stable secondary amine linkage.
Imine Formation : Amines can be coupled to aldehydes to form imines. This reaction is reversible and occurs at room temperature in water, proceeding through a carbinolamine intermediate. This type of linkage is pH-sensitive, providing a mechanism for creating stimuli-responsive materials.
The table below summarizes representative coupling reactions on the PVAm backbone.
| Functional Molecule Class | Example Reagent | Coupling Chemistry | Resulting Functionality |
| Hydrophobes | Long-chain alkyl halide | Nucleophilic Substitution | Increased hydrophobicity, amphiphilicity |
| Aldehydes | Glutaraldehyde | Imine formation | Cross-linking, stimuli-responsiveness |
| Carbohydrates | Lactose | Reductive Amination | Biocompatibility, specific cell targeting |
| Boronic Acids | 4-Formylphenylboronic acid | Imine formation / Amide coupling | Glucose sensing, carbohydrate binding |
A sophisticated derivatization strategy involves grafting short polyamine side chains onto the main PVAm backbone. This creates a highly branched, amine-rich architecture with a significantly increased charge density and unique chelating properties. One effective method involves the interaction of PVAm with substituted acrylamides, resulting in new copolymers with polyamine chains attached via long spacers. This modification proceeds without significant degradation of the main polymer chain, as confirmed by size exclusion chromatography, which shows an increase in molecular weight with a relatively low polydispersity index.
The research findings for such modifications are detailed in the following table.
| Precursor Polymer | Grafting Reagent | Resulting Structure | Molecular Weight (SEC) | Polydispersity Index (PDI) |
| Poly(vinyl amine) | Acrylamide (B121943) with 1 amine group | PVAm with grafted monoamine chains | Increased | Low |
| Poly(vinyl amine) | Acrylamide with 2 amine groups | PVAm with grafted diamine chains | Increased | Low |
| Poly(vinyl amine) | Acrylamide with 3 amine groups | PVAm with grafted triamine chains | Increased | Low |
Data synthesized from findings in referenced literature.
Copolymerization Strategies Involving N-Ethenylformamide and its Hydrolyzed Derivatives
Copolymerization provides a powerful route to integrate the properties of vinylamine (B613835) with other monomers. Since vinylamine monomer is unstable, these copolymers are synthesized indirectly, typically by copolymerizing N-vinylformamide (NVF) with a comonomer, followed by partial or full hydrolysis of the formamide (B127407) groups to primary amines.
Poly[vinylamine-co-(sodium acrylate)] [P(VAm-co-NaAA)] is a polyelectrolyte containing both cationic primary amine groups and anionic carboxylate groups. It is synthesized via the alkaline hydrolysis of a precursor copolymer, poly[N-vinylformamide-co-(acrylic acid)] (PNVFAA). The extent of hydrolysis is a critical parameter that dictates the final ratio of amine to carboxylate groups and is strongly dependent on reaction conditions such as temperature, time, and concentration of the hydrolyzing agent (e.g., NaOH). Complete hydrolysis can be achieved under optimized conditions, for example, at 80 °C for 8 hours.
The properties of the resulting copolymer are summarized below.
| Property | Description | Research Finding |
| Synthesis Method | Alkaline hydrolysis of PNVFAA | 100% hydrolysis achieved at 80 °C, 8 h, 2% polymer conc., 0.045 mol NaOH/g PNVFAA. |
| Structure | Copolymer with vinylamine and sodium acrylate (B77674) units | Confirmed by characterization techniques. |
| Application | Paper strength additive | Increased tensile strength by 44% and folding endurance by 48%. |
| Molecular Weight Effect | Strength properties improve with higher molecular weight | A 1.43 MDa copolymer showed 1.3-1.5 times greater strength than a 156 kDa version. |
An interpenetrating polymer network (IPN) consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. These networks are physically entangled, meaning they cannot be separated without breaking chemical bonds. PVAm can be incorporated into IPN structures to impart properties such as high charge density and hydrophilicity.
A common method for creating IPNs is the sequential IPN technique. In this process, a crosslinked network of the first polymer is synthesized. This network is then swollen with the monomer of the second polymer, along with a cross-linker and initiator, and the second polymerization is carried out in situ, leading to the formation of an interpenetrating structure. For a PVAm-based IPN, one could first form a crosslinked network of another polymer (e.g., poly(ethylene glycol) diacrylate) and then swell this network with N-vinylformamide, a cross-linker, and an initiator. After polymerization and subsequent hydrolysis, a PVAm network would be formed, interpenetrating the first network.
| IPN Component 1 | IPN Component 2 | Synthesis Method | Key Feature |
| Crosslinked Poly(acrylic acid) | Poly(vinylamine) | Sequential IPN | Combines anionic and cationic networks for high swelling and potential stimuli-responsiveness. |
| Crosslinked Poly(ethylene glycol) | Poly(vinylamine) | Sequential IPN | Creates a biocompatible and highly hydrophilic network. |
| Poly(vinyl alcohol) | Poly(N-isopropylacrylamide) | Sequential IPN | Demonstrates phase separation, indicating two distinct networks. |
Amphiphilic block copolymers are macromolecules composed of distinct hydrophilic and hydrophobic polymer blocks. Those containing a PVAm segment are of significant interest because the hydrophilic PVAm block provides aqueous solubility and reactive handles for further functionalization, while the hydrophobic block can form the core of self-assembled nanostructures like micelles or polymersomes.
| Block Copolymer | Synthesis Strategy | Hydrophilic Block | Hydrophobic Block | Self-Assembly Behavior |
| PAA-b-PVAm | RAFT polymerization of PAA-b-PNVF followed by hydrolysis. | Poly(acrylic acid) & Poly(vinylamine) | None (Double Hydrophilic) | Forms complexes, can be decorated with nanoparticles. |
| PS-b-PVAm | ATRP of PS-b-PVAc followed by hydrolysis | Poly(vinylamine) | Polystyrene (PS) | Forms micelles/nanoparticles in selective solvents. |
Engineering of Polymeric Nanostructures and Architectures
The engineering of sophisticated polymeric nanostructures and architectures from N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides, commonly known as poly(vinylamine) hydrochlorides (PVAm·HCl), and its precursor poly(N-vinylformamide) (PNVF), has garnered significant scientific interest. These efforts are driven by the unique properties of PVAm, including its high density of primary amine groups, which impart pH-responsiveness and functionality for further chemical modification. This section details advanced strategies for creating a variety of structured materials, from nanoparticles and nanocapsules to microparticles, hydrogels, and highly porous monoliths.
Fabrication of Poly(N-vinylformamide) and Poly(vinylamine) Nanoparticles
The fabrication of nanoparticles from PNVF and PVAm is a critical area of research, enabling applications that require high surface area-to-volume ratios and colloidal stability. A prevalent method for synthesizing cross-linked PNVF nanoparticles is inverse microemulsion polymerization. acs.org In this technique, the monomer, N-vinylformamide (NVF), is polymerized within the aqueous droplets of a water-in-oil microemulsion. The subsequent hydrolysis of the resulting PNVF nanoparticles, typically under basic conditions, yields PVAm nanoparticles. acs.org The degree of hydrolysis and reaction time directly influence the final particle size and surface charge (zeta potential) of the PVAm nanoparticles. acs.org
Another approach involves the inverse microemulsion photopolymerization of NVF, which can produce PNVF dispersions with high solids content and particle sizes in the range of 50–70 nm. researchgate.net Subsequent hydrolysis converts these into PVAm nanoparticles. The primary amine groups on the surface of PVAm nanoparticles are not only responsible for their pH-responsive behavior but also serve as reactive handles for further functionalization, making them suitable for applications such as targeted drug delivery or as nanoreactors. acs.org For instance, the chelating properties of the primary amines in PVAm nanoparticles can be utilized to bind metal ions, facilitating the in situ synthesis of materials like iron oxide within the polymer network to create magnetic nanoparticles. acs.org
| Parameter | PNVF Nanoparticles | PVAm Nanoparticles (20 min hydrolysis) | Magnetic PVAm Nanoparticles |
| Size (nm) | ~110 | Larger than PNVF | ~150 |
| Zeta Potential | Lower | Higher than PNVF | Reduced from PVAm |
Table 1: Comparative Properties of PNVF and PVAm-based Nanoparticles acs.org
Synthesis of Acid-Labile and pH-Sensitive Poly(vinylamine) Nanocapsules
The development of hollow nanostructures, such as nanocapsules, offers advanced capabilities for the encapsulation and controlled release of active substances. nih.govnih.govacs.org A key strategy for creating acid-labile and pH-sensitive PVAm nanocapsules involves using sacrificial templates, typically monodisperse silica (B1680970) nanoparticles. nih.govnih.govacs.org
The process begins with the free-radical polymerization of N-vinylformamide on the surface of the silica nanoparticles. nih.govnih.govacs.org A crucial component in this synthesis is the use of a novel crosslinker containing an acid-labile ketal, such as 2-bis[2,2'-di(N-vinylformamido)ethoxy]propane (BDEP). nih.gov This crosslinker ensures the stability of the PNVF shell during the subsequent template removal process, which is carried out under basic conditions (e.g., using sodium hydroxide). nih.govnih.govacs.org Following the etching of the silica core, extended exposure to the basic solution facilitates the hydrolysis of the formamido side groups of the PNVF shell, converting it into a PVAm nanocapsule. nih.govnih.govacs.org
These PVAm nanocapsules exhibit significant pH-sensitivity. They are stable at neutral pH but dissolve rapidly at lower, acidic pH values. nih.gov Furthermore, the PVAm nanocapsules demonstrate a high degree of swelling as the pH decreases. nih.govnih.govacs.org This swelling is attributed to the electrostatic repulsion between the positively charged amino groups that form within the crosslinked polymer network at low pH. nih.govnih.govacs.org The size of the nanocapsules and the thickness of their shells can be precisely controlled by selecting the size of the initial silica template and adjusting the polymerization reaction time, respectively. nih.gov
| Property | PNVF Nanocapsule | PVAm Nanocapsule |
| Core Diameter (dried state) | 68 ± 7.3 nm | 57 ± 3.9 nm |
| Shell Thickness (dried state) | 19 ± 1.0 nm | 23 ± 0.5 nm |
| Stability (t1/2 at pH 7.4) | > 3 days | > 3 days |
| Dissolution (t1/2 at pH 4) | 42 min | 42 min |
Table 2: Physical and Stability Characteristics of PNVF and PVAm Nanocapsules nih.gov
Development of Poly(vinylamine) Microparticles via Emulsion Techniques
Emulsion-based polymerization techniques are versatile methods for producing micron-sized polymer particles. For PVAm, inverse suspension polymerization is a particularly useful approach. researchgate.net This method involves dispersing an aqueous solution of the monomers (acrylic acid and N-vinylformamide) in a continuous oil phase, followed by polymerization to form cross-linked microgel particles. researchgate.net The subsequent hydrolysis of the poly(N-vinylformamide) component under basic conditions yields poly(acrylic acid-co-vinylamine) P(AA-co-VAm) microgels. researchgate.net
These polyampholyte microgels exhibit pronounced pH-sensitivity in terms of both their surface charge (zeta potential) and swelling ratio. researchgate.net The presence of both acidic (carboxyl) and basic (amino) groups allows for fine-tuning of the particle properties in response to environmental pH changes. At moderate pH, interparticle interactions can be adjusted to form a colloidal hydrogel, which can undergo a reversible fluid-gel transition triggered by pH shifts. researchgate.net This property makes them promising candidates for applications such as injectable hydrogel systems for controlled drug delivery. researchgate.net The use of droplet microfluidics offers even more precise control over the size, shape, and morphology of the resulting microparticles, enabling the fabrication of highly monodisperse particles. lboro.ac.uk
Creation of Poly(N-vinylformamide) and Poly(vinylamine) Hydrogels with Tunable Swelling Behavior
Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large amounts of water. mdpi.com The swelling behavior of PNVF and PVAm hydrogels can be precisely tuned by controlling various synthesis parameters. For PNVF hydrogels, the choice of cross-linker and its concentration are critical. researchgate.net For instance, using a novel cross-linker like 2-(N-vinylformamido)ethylether allows for the formation of PNVF gels that can swell significantly more than traditional polyacrylamide hydrogels. researchgate.net
The swelling capacity of hydrogels is fundamentally governed by the hydrophilicity of the polymer chains and the crosslink density of the network. nih.gov PNVF is considered more hydrophilic than polyacrylamide, contributing to its higher swelling ratios. researchgate.net The introduction of comonomers can further modify the swelling properties. For example, copolymerizing NVF with hydrophilic monomers like N-hydroxyethyl acrylamide (HEA) can increase the flexibility and swelling of the resulting hydrogel. nih.gov
Upon hydrolysis, PNVF hydrogels are converted to PVAm hydrogels, which exhibit pH-responsive swelling due to the protonation of the primary amine groups at lower pH values. This protonation leads to electrostatic repulsion between the polymer chains, causing the network to expand and absorb more water. nih.govacs.org The degree of crosslinking can influence not only the maximum swelling ratio but also the mechanical properties of the hydrogels. researchgate.net Research has demonstrated the potential to achieve extremely high swelling ratios, in some cases up to 97,000% with respect to the dry gel weight. researchgate.net This tunable swelling behavior is a key feature for their application in areas such as sensors, actuators, and controlled release systems. rsc.org
| Hydrogel System | Key Feature | Effect on Swelling |
| PNVF with 2-(N-vinylformamido)ethylether cross-linker | High hydrophilicity | Swells up to twice that of comparable PAAm gels researchgate.net |
| P(NVF-co-HEA) | Incorporation of hydrophilic comonomer | Increased flexibility and swelling compared to PNVF homopolymer nih.gov |
| PVAm (hydrolyzed PNVF) | pH-responsive amine groups | Swelling increases as pH decreases due to charge repulsion nih.govacs.org |
| Waterborne Poly(Vinylamine-co-Acetamide) | Controlled crosslinking | Maximum swelling ratio of 97,000% achieved researchgate.net |
Table 3: Factors Influencing the Swelling Behavior of PNVF and PVAm Hydrogels
Synthesis of Poly(vinylamine) PolyHIPEs (Polymerized High Internal Phase Emulsions) for Highly Porous Materials
Polymerized High Internal Phase Emulsions (PolyHIPEs) are a class of macroporous materials created by polymerizing the continuous phase of a high internal phase emulsion (HIPE), which is an emulsion containing a high volume fraction (typically >74%) of a dispersed internal phase. rsc.orgresearchgate.net This templating technique results in a highly interconnected porous structure. rsc.org
An effective strategy to produce highly functionalized porous materials is the post-polymerization modification of a pre-formed polyHIPE scaffold. rsc.org Specifically, interconnected, highly porous poly(vinylamine) monoliths can be synthesized by first creating a poly(N-vinylformamide) polyHIPE. rsc.org This is achieved by polymerizing an emulsion where the continuous phase contains N-vinylformamide monomer. Following the creation of the porous PNVF monolith, a hydrolysis step is performed. This environmentally benign, post-polymerization functionalization strategy converts the formyl groups into primary amine groups, resulting in a poly(vinylamine)-polyHIPE. rsc.org
This method is advantageous as it preserves the essential features of the original polyHIPE structure, including its morphology, high porosity, and three-dimensional interconnectivity. rsc.org The resulting PVAm-polyHIPEs possess an exceptionally high density of primary amine functional groups, up to 10 mmol per gram. rsc.org These materials exhibit pH-responsive swelling and water absorption behavior and are promising for applications such as metal ion capture and as scaffolds for further chemical derivatization. rsc.org
Non Clinical Applications of N Ethenylformamide Homopolymer Hydrolyzed, Hydrochlorides in Materials Science and Environmental Engineering
Water Treatment and Purification Technologies
The cationic nature and high charge density of hydrolyzed N-ethenylformamide homopolymer make it an exceptionally effective polymer for water purification processes. It interacts strongly with negatively charged contaminants, leading to their removal from aqueous systems.
Hydrolyzed N-ethenylformamide homopolymer is utilized as a primary coagulant or a flocculant aid in wastewater treatment. Its high molecular weight and strong positive charge allow it to neutralize the negative charges on colloidal particles, such as clays, silts, and other suspended solids that cause turbidity in water. This charge neutralization destabilizes the particles, causing them to aggregate into larger flocs.
The mechanism involves the polymer chains adsorbing onto the surfaces of multiple particles, forming bridges between them. These larger, heavier flocs then settle out of the water more rapidly or are more easily removed by filtration. A U.S. Patent describes the use of high molecular weight (greater than 3x10⁵) polyvinylamine hydrochloride as an effective flocculant for clarifying turbid water and treating sewage sludge. In water clarification systems, dosage levels up to 10 mg/L are generally effective. For improving the filtration rate of sewage sludge, higher concentrations are typically required.
The primary amine groups along the polymer backbone act as effective chelation sites for heavy metal ions. This property is harnessed in polymer-enhanced ultrafiltration (PEUF) systems for the removal of toxic heavy metals from wastewater. In this process, the water-soluble polymer is added to the contaminated water, where it forms stable, high-molecular-weight complexes with the metal ions. These larger complexes can then be effectively separated from the water using an ultrafiltration membrane, which the smaller, uncomplexed metal ions would otherwise pass through.
Research has demonstrated the high efficacy of this method for various metals. A study conducted at the University of Waterloo investigated the removal of eight different heavy metals using PVAm-enhanced ultrafiltration. The findings indicated significant removal efficiencies, particularly for lead, copper, and iron. nih.gov Further research has shown that the polymer can be chemically modified, for instance with thiol groups, to enhance its selectivity and adsorption capability for specific metals like mercury. nih.gov
Table 1: Heavy Metal Removal Efficiency using PVAm-Enhanced Ultrafiltration
| Metal Ion | Removal Rate (%) |
| Lead (Pb(II)) | >99% |
| Copper (Cu(II)) | >97% |
| Iron (Fe(III)) | >98% |
| Mercury (Hg(II)) | >99% |
This table presents data on the removal efficiency of various heavy metal ions from water using polyvinylamine as a complexing agent in polymer-enhanced ultrafiltration processes. nih.gov
While primarily known for other applications, hydrolyzed N-ethenylformamide homopolymer is also used to modify filtration membranes to enhance their performance, including the removal of organic pollutants. Surface grafting of commercial reverse osmosis (RO) membranes with polyvinylamine has been shown to improve the membrane's antifouling properties. researchgate.net Fouling, the accumulation of organic and inorganic materials on the membrane surface, reduces water flux and increases operational costs.
The hydrophilic nature of the grafted polyvinylamine layer creates a more water-attracting surface, which helps to repel hydrophobic organic foulants. researchgate.net In studies comparing PVAm-grafted membranes with standard commercial membranes, the modified membranes exhibited better resistance to fouling by substances like bovine serum albumin (BSA), a model organic pollutant. researchgate.net This improved antifouling characteristic is crucial for the long-term, continuous, and efficient removal of organic micropollutants in water treatment facilities.
Role in Paper Manufacturing as Strength Additives and Retention Aids
In the paper industry, hydrolyzed N-ethenylformamide homopolymer is a key performance additive used to enhance both the process efficiency and the final properties of the paper product. nih.govnih.gov
As a strength additive , the cationic polymer adsorbs onto the negatively charged cellulose (B213188) fibers and fines. nih.gov Upon drying, it forms strong ionic and covalent bonds between the fibers, significantly increasing both the dry and wet strength of the paper. nih.govacs.org The primary amine groups can form covalent bonds (imines and aminals) with aldehyde groups present on the cellulose surface, contributing to a durable fiber network that resists breakdown even when wet. nih.gov Mill trials have demonstrated substantial improvements in key strength properties of kraft paper when using a dual polymer system including PVAm. researchgate.net
As a retention aid , the polymer's strong cationic charge neutralizes anionic trash in the papermaking slurry and effectively flocculates fine particles, such as cellulose fines and mineral fillers (e.g., clay, titanium dioxide). ncsu.edugoogle.com This leads to better retention of these materials in the paper sheet during formation, which improves the paper's opacity and printability, reduces the loss of expensive raw materials into the process water, and enhances drainage on the paper machine. ncsu.edugoogle.com
Table 2: Improvement in Kraft Paper Properties with a Cationic PVAm - Anionic PAM Dual Polymer System
| Property | Improvement (%) |
| Tensile Strength (Machine Direction) | 25.3% |
| Tensile Strength (Cross Direction) | 48.4% |
| Elongation of Paper (Machine Direction) | 31.6% |
| Tensile Energy Absorption (Machine Direction) | 48% |
| Air Permeability | 22% |
This table showcases the percentage improvement in various mechanical properties of kraft paper when a dual polymer system consisting of cationic polyvinylamine (PVAm) and anionic polyacrylamide (PAM) is used as a dry strength additive. researchgate.net
Utilization in Industrial Coatings and Adhesive Formulations
The reactive primary amine groups of hydrolyzed N-ethenylformamide homopolymer make it a valuable component in specialized industrial coatings and adhesive formulations.
In adhesive applications , its primary role is to promote adhesion between surfaces, particularly cellulosic materials like wood and paper. nih.govgoogle.com The polymer's effectiveness as a wet adhesive for cellulose is well-documented. nih.govgoogle.com The adhesion mechanism is a combination of electrostatic attraction between the protonated amines of the polymer and negatively charged carboxyl groups on the cellulose, and the formation of covalent bonds between the polymer's amines and aldehyde groups on the cellulose surface. nih.gov This dual-action bonding provides strong and water-resistant adhesion, which is critical for products like cardboard packaging and paper laminates that must maintain integrity when wet. google.com
In industrial coatings , the polymer can be used as a component or a surface modifier. It can be applied as a coating to materials like polyester (B1180765) fibers to introduce reactive amine functional groups onto the surface. nih.gov These functional groups can then be used to covalently immobilize other substances, such as enzymes, for biocatalytic applications. nih.gov Furthermore, derivatives of N-vinylformamide have been explored for use in radiation-curable coatings, where the polymer acts as a crosslinking agent, reacting to form a durable, solid film upon exposure to UV light. ncsu.edu The ability of its amine groups to react and form crosslinked networks is a key property for creating robust and resistant coatings.
Development of Ion-Exchange Resins for Chemical Separations and Purifications
Ion-exchange resins are polymers that act as a medium for ion exchange, used widely in separation, purification, and decontamination processes. researchgate.net The high density of amine groups in hydrolyzed N-ethenylformamide homopolymer makes it an excellent candidate for the synthesis of anion-exchange resins.
These primary amine groups can be protonated to create positively charged sites (ammonium ions) that can attract and reversibly bind anions from a solution. A patent explicitly notes that polyvinylamine is a demonstrated constituent of ion-exchange resins. These resins can be synthesized by crosslinking the polymer chains to form an insoluble, porous matrix, typically in the form of small beads. The resulting resin can be packed into columns for chromatographic separations. When a solution containing various ions is passed through the column, anions are selectively captured by the resin, while cations and neutral molecules pass through. This allows for the purification of water, the separation of valuable chemicals, or the removal of contaminants. Research has also shown that hydrogels based on hydrolyzed poly(N-vinylformamide) have potential utility in chemical separations.
Catalyst Supports and Immobilization Matrices for Enzymes
Hydrolyzed N-ethenylformamide homopolymer serves as an effective support for the immobilization of enzymes, enhancing their stability and reusability in various biocatalytic processes. The polymer's hydrophilic nature and the presence of reactive primary amine groups allow for the covalent attachment of enzymes.
Copolymers of N-vinylformamide (NVF) and divinylbenzene (B73037) (DVB) have been synthesized to create polymeric carriers for enzyme immobilization. nih.govresearchgate.net After polymerization, the formamide (B127407) groups are hydrolyzed to yield vinylamine (B613835) units, which can then be used for enzyme attachment. nih.govresearchgate.net For instance, cellulase (B1617823) has been successfully immobilized on these carriers. nih.govresearchgate.net The efficiency of immobilization and the activity of the immobilized enzyme are influenced by the degree of crosslinking and the particle size of the polymeric carrier. nih.govresearchgate.net
Research has shown that the catalytic activity of cellulase immobilized on a P(VAM-co-DVB) carrier can even be higher than that of the native enzyme. nih.govresearchgate.net The immobilization process often involves the use of a crosslinking agent, such as glutaraldehyde, to link the enzyme to the amino groups of the polymer. nih.govufc.br The structural integrity and composition of these copolymers can be thoroughly analyzed using techniques like Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy (FT-Raman). nih.govresearchgate.net
Table 1: Properties of N-vinylformamide based Copolymers for Cellulase Immobilization
| Carrier Composition | Degree of Crosslinking | Particle Size | Immobilization Efficiency | Catalytic Activity of Immobilized Enzyme |
| P(NVF-co-DVB) | Varied | Different grain sizes | Effective | Higher than native enzyme in some cases nih.govresearchgate.net |
Gas Separation Membranes and Materials for Carbon Dioxide Capture
A significant application of hydrolyzed N-ethenylformamide homopolymer is in the development of materials for carbon dioxide (CO2) capture. The primary amine groups in the hydrolyzed polymer (polyvinylamine) have a strong affinity for CO2, making these materials effective adsorbents. acs.orgresearchgate.net
One approach involves the radiation-induced grafting of N-vinylformamide onto microporous ultrahigh molecular weight polyethylene (B3416737) (UHMWPE) films, followed by hydrolysis to introduce polyvinylamine grafts. acs.orgresearchgate.net The resulting adsorbent has shown promising CO2 adsorption characteristics. acs.orgresearchgate.net The CO2 adsorption capacity is a function of the grafting yield, which corresponds to the amine content after hydrolysis. acs.orgresearchgate.net
Studies have demonstrated that these materials can achieve a static CO2 adsorption capacity of 48.6 mg/g at 25 °C and 1 bar. acs.orgresearchgate.net The adsorption process is influenced by temperature and pressure. acs.org Dynamic adsorption studies using a CO2/N2 mixture have shown that these adsorbents can be used for multiple adsorption-desorption cycles without a significant loss in performance. acs.org Furthermore, hydrazone-containing adsorbents prepared by the hydrazinolysis of poly(N-vinylformamide) grafted onto polyethylene-coated polypropylene (B1209903) fibrous sheets have exhibited even higher CO2 sorption capacities, reaching 3.1 mmol/g at 30 bar and room temperature. researchgate.net
Table 2: CO2 Adsorption Capacity of Modified Poly(N-vinylformamide) Adsorbents
| Adsorbent Type | Substrate | Modification Method | CO2 Adsorption Capacity | Conditions |
| Polyvinylamine grafted film | UHMWPE | Radiation-induced grafting and hydrolysis | 48.6 mg/g acs.orgresearchgate.net | 25 °C, 1 bar (static) |
| Hydrazone-containing adsorbent | PE/PP fibrous sheets | Radiation-induced grafting and hydrazinolysis | 3.1 mmol/g researchgate.net | Room temperature, 30 bar |
Surface Modification Agents for Enhancing Material Functionality
The ability to graft N-ethenylformamide homopolymer onto various substrates makes it a valuable surface modification agent. This process can be used to introduce specific functionalities to a material's surface, thereby enhancing its performance in targeted applications. For instance, grafting N-vinylformamide and subsequently hydrolyzing it to polyvinylamine imparts a high density of amine groups on the surface, which can be utilized for various chemical interactions.
This surface modification is the basis for the CO2 capture materials discussed previously, where the surface of a polymer film is functionalized to selectively adsorb CO2. acs.orgresearchgate.net Similarly, the surface of polypropylene membranes can be modified with N-vinylformamide to create multiple hydrophilic and hydrogen bonding sites, which enhances the adsorption affinity of the membrane for the continuous removal of organic micropollutants from water.
Design of Stimulus-Responsive Materials (e.g., pH-responsive swelling materials)
Hydrogels based on poly(N-vinylformamide) can be designed to be stimulus-responsive, particularly to changes in pH. researchgate.net The hydrolysis of poly(N-vinylformamide) in acidic or basic conditions introduces primary amine groups, resulting in a cationic hydrogel. researchgate.netbilkent.edu.tr These cationic groups can become protonated at low pH, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. nih.gov
This pH-responsive swelling behavior is a key feature of "smart" materials that can change their properties in response to environmental cues. illinois.edunih.gov The degree of swelling can be controlled by the pH of the surrounding medium. researchgate.netresearchgate.net For example, hydrogels containing acidic groups will swell at high pH, while those with basic groups, such as the amine groups in hydrolyzed poly(N-vinylformamide), will swell at low pH. nih.govillinois.edu This property makes these materials suitable for applications such as controlled drug delivery, where the release of a therapeutic agent can be triggered by the specific pH of a target site in the body. acs.org
Table 3: pH-Responsive Swelling of Hydrogels
| Hydrogel Type | Functional Groups | Swelling Behavior in Response to pH |
| Cationic (e.g., hydrolyzed poly(N-vinylformamide)) | Amino groups | Swells at low pH due to protonation of amines nih.gov |
| Anionic (e.g., poly(acrylic acid)) | Carboxylic acid groups | Swells at high pH due to deprotonation of carboxylic acids nih.gov |
Advanced Materials for Tissue Engineering Scaffolds (non-clinical material design aspects)
In the field of tissue engineering, the design of scaffolds that mimic the natural extracellular matrix is crucial for promoting cell growth and tissue regeneration. nih.govnih.gov Hydrogels made from poly(N-vinylformamide) are considered promising materials for this purpose due to their physical properties that are comparable to those of polyacrylamide, a widely used material in biomedical applications. researchgate.netnih.gov
These hydrogels can be synthesized to have a high water content and a porous structure, which are important for nutrient and waste transport for encapsulated cells. researchgate.netnih.gov The mechanical properties of these hydrogels, such as their shear modulus and fracture strain, can be tailored by controlling the polymer volume fraction. researchgate.net Furthermore, the biocompatibility of poly(N-vinylformamide) makes it a suitable candidate for creating scaffolds for tissue engineering. nih.gov The ability to form interpenetrating networks and nanostructured gels can further improve the fracture properties of these hydrogels, making them more robust for tissue engineering applications. researchgate.net
Synthesis and Characterization of Polymeric Dyes and Colorants
While the direct synthesis of polymeric dyes from N-ethenylformamide homopolymer is not extensively documented in the provided search results, the polymer's reactive nature suggests its potential as a backbone for the attachment of chromophores. The primary amine groups present after hydrolysis can be readily functionalized with dye molecules containing reactive groups such as isothiocyanates, succinimidyl esters, or aldehydes.
Furthermore, studies on the controlled release of different dyes, such as orange II sodium salt, crystal violet, and Congo red, from poly(N-vinylformamide) hydrogels have been conducted. nih.gov These studies, while focused on release kinetics, provide insight into the interactions between the polymer matrix and dye molecules, which is relevant for the design of polymeric colorants. nih.gov The release of these dyes was found to be dependent on the amount of free water within the hydrogel and the structural interactions between the polymer and the dye molecule. nih.gov
Table 4: Dyes Used in Release Studies with Poly(N-vinylformamide) Hydrogels
| Dye | Molecular Weight ( g/mol ) | Functional Groups |
| Orange II sodium salt | ~350 | Sulfonate |
| Crystal violet | ~407 | Tertiary amine |
| Congo red | ~697 | Azo, amine, sulfonate |
Application as Macromolecular Carriers for Advanced Detection Reagents
The hydrolyzed homopolymer of N-ethenylformamide, with its high density of primary amine groups, can serve as a macromolecular carrier for the immobilization of advanced detection reagents. These reagents, which can include antibodies, enzymes, or fluorescent probes, can be covalently attached to the polymer backbone. This conjugation can enhance the stability of the detection reagent and allow for its integration into various detection platforms, such as biosensors or diagnostic assays. The water-soluble nature of the polymer can also be advantageous in creating aqueous-based detection systems.
Degradation and Stability Studies of N Ethenylformamide Homopolymer Hydrolyzed, Hydrochlorides
Investigation of Thermal Degradation Mechanisms and Kinetics
Thermal degradation studies of Poly(vinylamine) hydrochloride (PVAm·HCl) reveal distinct decomposition stages and thermal stability characteristics. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are primary tools used to investigate these properties.
Research Findings:
PVAm·HCl typically exhibits two main decomposition stages during thermal degradation, in contrast to its precursor, polyacrylamide (PAM), which shows three stages researchgate.netscientific.netresearchgate.net.
The initial decomposition temperature (IDT) for PVAm·HCl has been reported to be approximately 140 °C. This indicates a lower thermal stability compared to polyacrylamide, which has an initial decomposition temperature around 190 °C researchgate.netscientific.netresearchgate.net.
Crosslinked forms of Poly(vinylamine) and their corresponding protonated forms (PVAm-HCl particles) demonstrate stability up to approximately 180 °C bilkent.edu.tr.
Further heating to higher temperatures results in substantial weight loss. For instance, crosslinked PVAm-1-HCl and PVAm-2-HCl particles showed significant weight losses of 95.3% and 96.3% respectively at 900 °C, as observed in TGA experiments bilkent.edu.tr.
The glass transition temperature (Tg) of PVAm·HCl is influenced by the synthesis conditions of its precursor. Studies indicate that the Tg of PVAm·HCl increases with a higher weight-average molecular weight (Mw) of the polyacrylamide precursor and an increased concentration of sodium hypochlorite (B82951) (NaClO), while decreasing with a higher concentration of sodium hydroxide (B78521) (NaOH) used during synthesis researchgate.netresearchgate.netscientific.net.
Table 1: Thermal Degradation Characteristics of PVAm·HCl and PAM
| Polymer Compound | Initial Decomposition Temperature (°C) researchgate.netscientific.netresearchgate.net | Number of Decomposition Stages researchgate.netscientific.netresearchgate.net | Weight Loss at 900 °C (for Crosslinked PVAm-HCl) bilkent.edu.tr |
| Poly(vinylamine) hydrochloride (PVAm·HCl) | ~140 | 2 | PVAm-1-HCl: 95.3% PVAm-2-HCl: 96.3% |
| Polyacrylamide (PAM) | ~190 | 3 | N/A |
Analysis of Hydrolytic Degradation Behavior under Varying pH Conditions
The hydrolytic stability of Poly(vinylamine) hydrochloride is significantly influenced by the pH of the surrounding environment due to the presence of amine groups that can be protonated or deprotonated depending on the pH.
Research Findings:
Hydrolytic degradation studies conducted on PVAm particles at various pH values (5.4, 7.4, and 9) have provided insights into their stability profile bilkent.edu.tr.
Under acidic conditions (pH 5.4), PVAm particles (specifically PVAm-1 and PVAm-2) demonstrated high stability, showing no significant degradation over an 80-hour period bilkent.edu.tr. This stability in acidic environments is consistent with the protonated form of the polyamine, which is more stable.
In neutral conditions (pH 7.4), PVAm-1 particles exhibited a notable weight loss of 21.8% ± 2.9% within 56 hours, accumulating to a total weight loss of 22.3% ± 1.4% over 80 hours bilkent.edu.tr.
Under basic conditions (pH 9), PVAm-1 particles experienced a weight loss of 17.4% ± 2.9% in 56 hours, reaching 18.3% ± 2.1% after 80 hours bilkent.edu.tr.
Comparative analysis showed that PVAm-2 particles generally degraded more significantly than PVAm-1 particles in both neutral and basic environments bilkent.edu.tr.
The enhanced stability of PVAm at pH 10 has been linked to a specific morphological blend of partial amorphous and partial crystalline regions, alongside the steric hindrance caused by its protonated state and the dense chain packing resulting from a balance of attractive and repulsive forces among neighboring protonated and unprotonated amine groups acs.org.
Table 2: Hydrolytic Degradation of PVAm Particles (PVAm-1) at Different pH Values
| pH Condition | Weight Loss in 56 hours bilkent.edu.tr | Total Weight Loss in 80 hours bilkent.edu.tr |
| 5.4 (Acidic) | No significant degradation | No significant degradation |
| 7.4 (Neutral) | 21.8% ± 2.9% | 22.3% ± 1.4% |
| 9.0 (Basic) | 17.4% ± 2.9% | 18.3% ± 2.1% |
Characterization of Mechanical Degradation under Applied Shear Stress (e.g., in Drag Reduction Phenomena)
Mechanical degradation is a critical factor affecting the performance of Poly(vinylamine) hydrochloride, especially when used in applications involving fluid flow and shear forces, such as drag reduction.
Research Findings:
Mechanical degradation is a significant challenge for polymers, including Poly(vinylamine) hydrochloride, when they are utilized as drag-reducing agents in fluid systems researchgate.net.
This form of degradation occurs when the polymer chains are subjected to high shear or tensile stresses, leading to permanent damage through molecular scission, which in turn diminishes their drag reduction efficiency researchgate.netnih.govresearchgate.net.
Various factors influence the extent of mechanical degradation, including the specific type of polymer, the Reynolds number of the flow, temperature, polymer concentration, molecular weight, the pH of the solution, polymer-polymer interactions, and polymer-surfactant interactions researchgate.net.
The effectiveness of drag reduction is inherently limited by the mechanical scission of polymer molecules, posing a substantial obstacle to the practical application of flexible polymeric drag reducers researchgate.net.
Key variables that can accelerate or impede molecular scission in turbulent flows include polymer concentration, molecular weight, solution temperature, Reynolds number, the quality of the solvent, the residence time in the shear field, and the polymer's relaxation time researchgate.net.
High fluid stresses, particularly in pipe flow, have been shown to cause losses in drag reduction, consistent with the occurrence of polymer chain scission whiterose.ac.uk.
Studies have also indicated that the presence of suspended particles, such as red blood cells or rigid particles of similar size, can significantly increase the rate of mechanical degradation for drag-reducing polymers, with degradation rates escalating with increased particle concentration nih.gov.
Table 3: Factors Influencing Mechanical Degradation of Polymers in Shear Stress Conditions researchgate.netresearchgate.net
| Polymer Properties | Solution Properties | Flow Conditions |
| Polymer Type | Temperature | Reynolds Number |
| Molecular Weight | Concentration | Shear Stress Level |
| Polymer-Polymer Interaction | pH of the Solution | Residence Time |
| Relaxation Time | Polymer-Surfactant Interaction | Turbulent Structures |
| Solvent Quality | Presence of Particles (e.g., blood cells) |
Future Research Directions and Emerging Trends in N Ethenylformamide Homopolymer Hydrolyzed, Hydrochlorides Research
Development of Novel Monomer Synthesis Routes with Enhanced Sustainability and Atom Economy
Current commercial routes for N-ethenylformamide (N-vinylformamide, NVF), the precursor to PVAm, typically involve multi-step processes. For instance, BASF's method reacts acetaldehyde (B116499) with hydrogen cyanide (HCN) and then formamide (B127407), leading to cyanoethyl formamide (FAN), which is subsequently "cracked" to NVF and recycled HCN google.comjustia.comgoogle.com. Mitsubishi's process involves reacting acetaldehyde with formamide to form hydroxyethyl (B10761427) formamide (HEF), followed by reaction with methanol (B129727) to methoxyethyl formamide (MEF), and finally cracking to NVF and methanol google.comjustia.comgoogle.com. Air Products developed a route where HEF reacts with additional formamide to form ethylidene bisformamide (BIS), which is then pyrolyzed to NVF and formamide google.comjustia.comgoogle.com. These methods often involve toxic chemicals like HCN or generate by-products like acetic acid, which can destabilize NVF google.comjustia.comgoogle.com.
Exploration of Advanced Precision Polymerization Techniques for Tailored Molecular Architectures
The synthesis of PVAm typically involves the free-radical polymerization of N-vinylformamide (NVF) to form poly(N-vinylformamide) (PNVF), followed by hydrolysis of the formyl groups to yield PVAm rsc.orgacs.orgnih.govosti.govbilkent.edu.trncsu.edu. While traditional free-radical polymerization is common, it often leads to polymers with broad molar mass distributions and less-controlled architectures acs.orgresearchgate.net.
Significant research is focusing on advanced precision polymerization techniques to achieve tailored PVAm molecular architectures. Controlled radical polymerization (CRP) methods, such as Organometallic-Mediated Radical Polymerization (OMRP) and Organotellurium-Mediated Radical Polymerization (TERP), have shown promise in synthesizing PVAm derivatives with controlled molar masses, compositions, and low dispersities acs.orgresearchgate.netnih.govfigshare.com. These techniques, which control the polymerization of N-vinylamides like N-vinylacetamide (NVA) and N-methylvinylacetamide (NMVA) followed by hydrolysis, can lead to well-defined homopolymers, statistical copolymers, and block copolymers with primary and/or secondary amines acs.orgresearchgate.net.
Another notable technique is Photo-iniferter Reversible Addition-Fragmentation Chain Transfer (PI-RAFT) polymerization, which has been demonstrated for N-vinylformamide (NVF), yielding PNVFs with predetermined molar masses and narrow molar mass distributions nih.gov. This allows for the synthesis of complex architectures, such as poly(N-vinylpyrrolidone)-b-poly(N-vinylformamide) (PVP-b-PNVF) diblock copolymers, which can then be selectively hydrolyzed to pH-responsive poly(N-vinylpyrrolidone)-b-poly(vinylamine) (PVP-b-PVAm) nih.gov. The ability to precisely control the polymer's molecular weight, dispersity, and block copolymerization opens new avenues for tuning PVAm's properties for specific applications acs.orgresearchgate.netresearchgate.net.
Integration of Multi-Scale Computational Modeling for Predictive Understanding of Complex PVAm Systems
Computational modeling plays a critical role in advancing the understanding and design of complex polymer systems like PVAm. Multi-scale computational approaches, including molecular dynamics (MD) simulations and quantum mechanical (ab initio) calculations, offer insights into the molecular-level behavior, interactions, and transport properties of PVAm.
Molecular dynamics simulations have been extensively used to study the structure and dynamics of water and ions within hydrated PVAm membranes, providing understanding of how factors like hydration level and protonation degree influence water and ion diffusion rsc.orgnih.gov. These simulations reveal that water mobility in PVAm matrices is significantly lower than in bulk water, and chloride ions exhibit much slower diffusion in confined water, which in turn affects water diffusion rsc.org. Computational models can also explore the conformational transitions of PVAm chains in aqueous solutions at varying degrees of ionization, correlating hydrophobicity with polymer chain size nih.govtandfonline.com. Furthermore, electronic structure-based ab initio molecular dynamics simulations have been employed to study the transport of carbon dioxide along PVAm polymer chains, highlighting the essential role of local water for transport facilitation in facilitated transport membranes arxiv.org.
The integration of such computational modeling allows for a predictive understanding of PVAm's interactions with various molecules and environments, aiding in the rational design of PVAm-based materials with enhanced performance for targeted applications, such as CO2 capture membranes where MD simulations suggest that swelling the PVAm matrix can increase fractional free volume and CO2 selectivity acs.org.
Design and Synthesis of Hybrid Materials and Nanocomposites Incorporating PVAm
The high reactivity of PVAm's primary amine groups makes it an excellent candidate for the design and synthesis of hybrid materials and nanocomposites. By incorporating PVAm into composite structures, researchers aim to leverage its unique properties while enhancing mechanical strength, stability, or introducing new functionalities.
Recent advancements include the fabrication of highly porous poly(vinylamine) monoliths through post-polymerization hydrolysis of emulsion-templated poly(N-vinylformamide) polyHIPEs (polymerized high internal phase emulsions) rsc.org. These macroporous amine-functionalized materials are promising for metal ion capture and as precursors for advanced materials rsc.org.
PVAm is also being incorporated into membranes and nanofilters. For instance, graphene-based PVAm composite membranes have been fabricated for CO2 capture and purification, demonstrating increased mechanical stability without excessively reducing transport properties. The addition of nanofillers like few-layer graphene and graphene oxide to PVAm can enhance both CO2 permeability and selectivity, particularly at high humidity mdpi.com. Furthermore, PVAm has been coated onto membranes to create Janus membranes for direct contact membrane distillation (DCMD) in wastewater treatment. In such designs, the PVAm-coated side can bind water to form a hydration layer, repelling contaminants, while the other side is superhydrophobic to prevent membrane wetting, showcasing simultaneous antifouling and antiwetting properties for treating complex wastewater like emulsified oil containing salt bohrium.com. The development of these hybrid materials and nanocomposites leverages PVAm's inherent properties to create multi-functional systems for challenging industrial and environmental applications.
Expansion into Novel Non-Clinical Industrial and Environmental Applications and Processes
PVAm's unique characteristics, particularly its cationic nature, high hydrogen bonding capacity, and ability to form complexes, position it for expanded applications beyond its established uses in paper making, water treatment, and industrial coatings rsc.orgippta.comaterial-properties.orgnih.govdiva-portal.org. Future research is exploring its potential in novel non-clinical industrial and environmental processes.
A significant area of expansion is carbon dioxide capture . PVAm-based facilitated transport (FT) membranes are being extensively studied for post-combustion CO2 capture in power plants and cement factories osti.govresearchgate.netresearchgate.net. Research focuses on optimizing membrane performance by controlling parameters like the pH of the PVAm casting solution to enhance the number of free amine groups available for facilitated CO2 transport researchgate.netsintef.no. Integration of nanofillers like ZIF-62 into PVAm composite membranes can further improve CO2 permeability and selectivity researchgate.net.
In wastewater treatment , PVAm is recognized for its ability to bind to anionic contaminants, such as heavy metals and organic pollutants material-properties.org. Novel applications include the development of poly(vinylamine) polyHIPEs for metal ion capture rsc.org. PVAm also finds utility in advanced membrane designs for water purification, including those with anti-fouling and anti-wetting properties for treating complex industrial effluents bohrium.comnih.govmdpi.com. The compound is being investigated for its use in flocculation and coagulation depending on specific applications brightchemicalexports.com.
Another emerging field is the use of PVAm in resource recovery and industrial efficiency . Its application as a wet-strength and dry-strength agent in the paper industry, where it improves fiber bonding, drainage, and retention, is being further optimized for enhanced sustainability and energy savings ippta.co. Beyond these, PVAm's versatility could lead to applications in areas requiring highly functionalized polymers, such as novel flocculants for mineral processing, separation resins for specific industrial streams, or components in advanced materials for catalysis, where its primary amine groups offer reactive sites for derivatization rsc.orgnih.govbilkent.edu.tr.
Q & A
Q. Efficiency Assessment :
- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution and polydispersity index.
- FT-IR/NMR Spectroscopy : Confirm hydrolysis by tracking the disappearance of formamide groups (C=O stretch at ~1650 cm⁻¹ in FT-IR) and emergence of amine peaks (δ 2.5–3.5 ppm in ¹H NMR) .
Basic: How can researchers determine the molecular weight and charge density of this polymer using current analytical techniques?
Methodological Answer:
-
Molecular Weight :
- GPC/SEC : Use aqueous buffers (e.g., 0.1 M NaCl) with refractive index or light scattering detectors. Calibrate with poly(ethylene oxide) standards .
- Intrinsic Viscosity : Apply the Mark-Houwink equation (η = KMᵅ) in dilute solutions to estimate molecular weight. Requires solvent-specific constants (e.g., for DMF/water mixtures) .
-
Charge Density :
Advanced: How do structural factors (e.g., crosslinking density, polymer architecture) influence the hydrolysis kinetics and stability of this polymer?
Methodological Answer:
Hydrolysis rates are highly sensitive to polymer topology:
- Crosslinking Density : Higher crosslinking reduces water penetration, slowing hydrolysis. For star-shaped polymers, hydrolysis is faster at the periphery due to reduced steric hindrance .
- Electrostatic Effects : In homopolymers, hydrolyzed amine groups generate electrostatic repulsion along the backbone, slowing further hydrolysis. Copolymers with spacer groups (e.g., methacrylate) mitigate repulsion, accelerating hydrolysis (e.g., 2x faster in copolymers vs. homopolymers) .
Q. Experimental Design :
- Compare hydrolysis kinetics (via ¹H NMR or conductometry) in linear vs. star-shaped polymers.
- Vary ionic strength (NaCl concentration) to study charge screening effects .
Advanced: What experimental approaches can resolve contradictions in reported hydrolysis rates, particularly regarding electrostatic repulsion between ionized groups?
Methodological Answer:
Contradictions often arise from differences in solvent polarity, ionic strength, or polymer architecture. To address this:
- Controlled Ionic Strength Studies : Perform hydrolysis in buffered solutions (pH 4–10) with varying NaCl concentrations (0.1–1.0 M). Measure hydrolysis rates via ¹H NMR or pH-stat titration .
- Molecular Dynamics Simulations : Model electrostatic interactions between charged amine groups to predict repulsion effects. Validate with experimental data .
Example Finding :
In DMF-water mixtures (80:20 v/v), hydrolysis rates decrease by 40% at 0.5 M NaCl due to charge screening, supporting the role of electrostatic repulsion .
Advanced: How do solvent composition and pH impact the polymer’s solubility and stability in aqueous systems?
Methodological Answer:
-
Solvent Effects :
-
pH Effects :
- Acidic Conditions (pH < 3) : Protonated amines enhance solubility but promote hydrolysis. Stability studies at pH 2–3 show 20% degradation over 7 days .
- Alkaline Conditions (pH > 8) : Deprotonation reduces solubility and slows hydrolysis. However, prolonged exposure causes β-elimination chain scission .
Q. Experimental Protocol :
- Conduct accelerated stability testing (40°C/75% RH) across pH 2–10. Monitor molecular weight (GPC) and amine content (titration) at intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
